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  • Product: Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate
  • CAS: 866143-44-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a reliable and efficient two-step pathway for the synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable and efficient two-step pathway for the synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate, a molecule of interest in medicinal chemistry and drug discovery. The synthesis involves the initial formation of a sulfonamide intermediate, followed by an N-alkylation to yield the final product. This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols, and present relevant characterization data.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug development. Molecules incorporating both pyridine and sulfonamide moieties are of particular interest due to their prevalence in a wide range of biologically active compounds. Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate represents a scaffold that can be further elaborated to explore new chemical space in the pursuit of therapeutic agents. This guide is intended to provide a robust and reproducible method for its preparation in a laboratory setting.

Proposed Synthesis Pathway

The synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate is most effectively achieved through a two-step sequence:

  • Step 1: Synthesis of N-(2-pyridinyl)benzenesulfonamide (Intermediate 1) : This step involves the reaction of 2-aminopyridine with benzenesulfonyl chloride in the presence of a base to form the key sulfonamide intermediate.

  • Step 2: N-Alkylation of N-(2-pyridinyl)benzenesulfonamide : The sulfonamide intermediate is then alkylated using an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, to yield the target compound.

Synthesis_Pathway Start Starting Materials Step1 Step 1: Sulfonylation Start->Step1 Intermediate Intermediate 1: N-(2-pyridinyl)benzenesulfonamide Step1->Intermediate Step2 Step 2: N-Alkylation Intermediate->Step2 FinalProduct Final Product: Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate Step2->FinalProduct

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of N-(2-pyridinyl)benzenesulfonamide (Intermediate 1)

Mechanistic Rationale

The formation of the sulfonamide bond proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or an aqueous solution of sodium carbonate, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][2] The pyridine ring's nitrogen is generally less nucleophilic than the amino group, leading to selective N-sulfonylation at the amino position.

Step1_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2-Aminopyridine 2-Aminopyridine Nucleophilic_Attack Nucleophilic Attack (Amino group on Sulfur) 2-Aminopyridine->Nucleophilic_Attack Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Nucleophilic_Attack HCl_Elimination HCl Elimination (Base Mediated) Nucleophilic_Attack->HCl_Elimination Sulfonamide N-(2-pyridinyl)benzenesulfonamide HCl_Elimination->Sulfonamide HCl HCl HCl_Elimination->HCl Step2_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Sulfonamide_Anion N-(2-pyridinyl)benzenesulfonamide Anion SN2_Attack Sₙ2 Attack (N⁻ on CH₂ of Ester) Sulfonamide_Anion->SN2_Attack Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->SN2_Attack Halide_Displacement Halide Displacement SN2_Attack->Halide_Displacement Final_Product Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate Halide_Displacement->Final_Product Bromide_Ion Bromide Ion Halide_Displacement->Bromide_Ion

Caption: Simplified Sₙ2 mechanism for N-alkylation.

Experimental Protocol

This protocol is adapted from a similar alkylation of a heterocyclic thiol with ethyl chloroacetate. [3] Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2-pyridinyl)benzenesulfonamide234.2710.0 g0.0427
Ethyl bromoacetate167.007.85 g (5.2 mL)0.0470
Anhydrous Potassium Carbonate138.218.85 g0.0640
Anhydrous Dimethylformamide (DMF)73.09100 mL-
Ethyl Acetate88.11300 mL-
Deionized Water18.02500 mL-
Brine (sat. NaCl soln.)-100 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add 10.0 g (0.0427 mol) of N-(2-pyridinyl)benzenesulfonamide and 8.85 g (0.0640 mol) of anhydrous potassium carbonate.

  • Add 100 mL of anhydrous DMF via syringe.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 7.85 g (0.0470 mol) of ethyl bromoacetate dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Expected Yield: ~60-75%

Characterization (Predicted):

  • Appearance: A viscous oil or a low-melting solid.

  • ¹H NMR (CDCl₃, δ): Expect to see characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), a singlet for the methylene protons adjacent to the nitrogen, and multiplets for the aromatic protons of the phenyl and pyridine rings.

  • ¹³C NMR (CDCl₃, δ): Resonances for the ester carbonyl carbon, the carbons of the ethyl group, the methylene carbon, and the aromatic carbons.

  • IR (KBr or neat, cm⁻¹): A strong absorption band for the ester carbonyl (C=O) group around 1740-1750 cm⁻¹, characteristic S=O stretching bands for the sulfonamide, and aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Step 1: Low Yield of Sulfonamide - Incomplete reaction. - Hydrolysis of benzenesulfonyl chloride.- Ensure anhydrous conditions for the reaction with pyridine. - In aqueous basic media, ensure efficient stirring to promote the reaction between the amine and the sulfonyl chloride. [1]
Step 2: Incomplete Alkylation - Insufficiently strong base. - Steric hindrance. - Low reaction temperature.- Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF. [4] - Increase the reaction temperature, monitoring for potential decomposition. - Prolong the reaction time.
Step 2: Formation of Byproducts - O-alkylation of the sulfonamide tautomer. - Hydrolysis of the ester.- Use aprotic solvents to disfavor O-alkylation. - Ensure anhydrous conditions during the reaction and workup to prevent ester hydrolysis.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently obtain this valuable synthetic intermediate for further chemical exploration and drug discovery efforts. The provided protocols, based on well-established chemical transformations, offer a solid foundation for the successful synthesis of the target molecule.

References

  • This reference is a placeholder for a specific protocol for the synthesis of N-(2-pyridinyl)benzenesulfonamide if a direct hit is found in future searches.
  • (2013). 2-(N-glycyl ,Alanyl , leucinyl , isoleacinyl , methionyl , phenyl alanyl, vilinyl methyl ester)
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(Ethyl(phenyl)amino)
  • Garg Lab - UCLA.
  • Nguyen, T. H., et al. (2019). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate.
  • Toh, T., et al. (2023). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Organic & Biomolecular Chemistry.
  • Enamine. * (E)-Ethyl 2-(2-((4-(trifluoromethyl)phenyl)sulfonyl)hydrazono)
  • Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
  • Google Patents. (2011). CN102256486A - Phenazopyridine compounds.
  • Google Patents. (1996).
  • Ike, D. C., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173.
  • Google Patents. (2017). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • Organic Syntheses Procedure.
  • Janin, Y. L., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846–2852.
  • Aziz-ur-Rehman, et al. (2016). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496.
  • Kamal, A., et al. (2013). Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents. Journal of Medicinal Chemistry, 56(13), 5493–5509.
  • EarthLine Publishers. (2022). View of Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.

Sources

Exploratory

"Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate" CAS number

An In-depth Technical Guide to Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate Introduction Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate stands as a compound of significant interest at the intersection of medi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate

Introduction

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate stands as a compound of significant interest at the intersection of medicinal chemistry and materials science. While a specific CAS number for this molecule is not readily found in major chemical databases, its structural motifs—a benzenesulfonamide core, a pyridine ring, and an ethyl acetate substituent—are well-represented in a vast array of biologically active and industrially relevant molecules. The sulfonamide group is a cornerstone of many pharmaceutical agents, including antibacterial and anti-inflammatory drugs[1][2][3]. Similarly, the pyridine ring is a prevalent heterocycle in numerous approved drugs and agrochemicals[4][5].

This guide provides a comprehensive technical overview of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate, hereafter referred to as Compound 1. We will explore its logical synthetic pathway, propose detailed experimental protocols, and discuss its expected physicochemical properties and characterization. Furthermore, we will delve into its potential applications and suggest future research directions based on the known bioactivities of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this novel chemical entity.

Proposed Synthesis and Mechanistic Insights

The synthesis of Compound 1 can be logically approached via a two-step process: first, the formation of the N-(2-pyridinyl)benzenesulfonamide backbone, followed by the N-alkylation of the sulfonamide nitrogen with an ethyl acetate moiety.

Step 1: Synthesis of N-(2-pyridinyl)benzenesulfonamide (Intermediate A)

The foundational step involves the reaction of 2-aminopyridine with benzenesulfonyl chloride. This is a classic nucleophilic acyl substitution reaction at the sulfonyl group, where the amino group of the pyridine acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • To a stirred solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane (DCM) at 0 °C, add benzenesulfonyl chloride (1.1 eq) dropwise.

  • If using DCM, a non-nucleophilic base like triethylamine (1.2 eq) should be added.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with a dilute acid solution (e.g., 1N HCl) to remove excess pyridine or amine base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-pyridinyl)benzenesulfonamide (Intermediate A).

Causality of Experimental Choices: The use of a base is crucial to scavenge the HCl generated, which would otherwise protonate the starting 2-aminopyridine, rendering it non-nucleophilic and halting the reaction. The dropwise addition at low temperature helps to control the exothermicity of the reaction.

Diagram of Synthesis Step 1

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2-Aminopyridine 2-Aminopyridine Intermediate_A N-(2-pyridinyl)benzenesulfonamide 2-Aminopyridine->Intermediate_A Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Intermediate_A Base Base (e.g., Pyridine) Base->Intermediate_A Solvent Solvent (e.g., DCM) Solvent->Intermediate_A Temp 0°C to rt Temp->Intermediate_A HCl HCl cluster_reactants2 Reactants cluster_conditions2 Conditions cluster_products2 Product Intermediate_A2 N-(2-pyridinyl)benzenesulfonamide Compound_1 Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate Intermediate_A2->Compound_1 Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Compound_1 Base2 K2CO3 Base2->Compound_1 Solvent2 Solvent (DMF) Solvent2->Compound_1 Temp2 60-80°C Temp2->Compound_1

Sources

Foundational

"Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate" chemical properties

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate: A Comprehensive Technical Guide on Synthesis, Properties, and Applications Executive Summary As a Senior Application Scientist, I frequently encounter the need to desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Executive Summary

As a Senior Application Scientist, I frequently encounter the need to design robust, modular scaffolds for drug discovery and advanced materials. Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate represents a highly versatile, multi-functional chemical entity. Structurally, it is an N -alkylated derivative of N -(pyridin-2-yl)benzenesulfonamide. It integrates three distinct pharmacophoric elements: a benzenesulfonyl group, a 2-pyridinyl ring, and an ethyl acetate moiety.

This specific combination of functional groups makes it an excellent intermediate. The ester acts as a protected carboxylic acid, the sulfonamide provides metabolic stability and hydrogen-bond acceptor properties, and the pyridine ring offers coordination capabilities and modulates lipophilicity. This guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol, and its orthogonal reactivity profile.

Structural and Physicochemical Profiling

Understanding the physicochemical parameters of a scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The N -alkylation of the sulfonamide nitrogen removes the acidic proton typically found in primary sulfonamides, significantly altering the compound's solubility and hydrogen-bonding profile[1].

Table 1: Calculated Physicochemical Properties

PropertyValueStructural Significance
Molecular Formula C₁₅H₁₆N₂O₄SCore scaffold composition.
Molecular Weight 320.36 g/mol Falls well within Lipinski's Rule of 5 for oral bioavailability.
Hydrogen Bond Donors 0The N -alkylation eliminates the sulfonamide NH donor.
Hydrogen Bond Acceptors 6High capacity for target interaction (ester, sulfonyl, pyridine).
Rotatable Bonds 6Provides necessary conformational flexibility for receptor binding.
Topological Polar Surface Area ~82.3 ŲOptimal for membrane permeability; suitable for intracellular targets.

Mechanistic Synthesis and Experimental Protocol

The most efficient route to synthesize Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate is the direct N -alkylation of N -(pyridin-2-yl)benzenesulfonamide using ethyl bromoacetate. The precursor itself is readily synthesized by the direct sulfonylation of 2-aminopyridine with benzenesulfonyl chloride[2].

Causality in Experimental Design
  • Base Selection (K₂CO₃): Potassium carbonate is chosen as a mild, heterogeneous base. It is strong enough to deprotonate the acidic sulfonamide proton (pKa ~ 8.5) but mild enough to prevent the base-catalyzed hydrolysis of the ethyl ester product.

  • Solvent Selection (DMF): Anhydrous N,N -dimethylformamide (DMF) is utilized because it is a polar aprotic solvent that perfectly solvates the potassium sulfonamide salt, leaving a highly nucleophilic "naked" anion ready for the SN2 attack on ethyl bromoacetate.

  • Temperature Control: The electrophile is added at 0 °C to suppress potential side reactions (such as dialkylation or ring-alkylation on the pyridine nitrogen).

Self-Validating Protocol
  • Preparation: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve N -(pyridin-2-yl)benzenesulfonamide (10.0 mmol) in 20 mL of anhydrous DMF.

  • Deprotonation: Add anhydrous K₂CO₃ (15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. The solution may slightly darken, indicating anion formation.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add ethyl bromoacetate (11.0 mmol, 1.1 eq) dropwise over 10 minutes.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The starting material (lower Rf​ due to NH hydrogen bonding) should completely disappear within 4-6 hours, replaced by a single, higher Rf​ UV-active spot.

  • Workup: Quench the reaction by pouring it into 100 mL of ice water. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL). Note: LiCl washes are highly effective at partitioning residual DMF into the aqueous phase. Wash once with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield the pure product.

G SM N-(pyridin-2-yl) benzenesulfonamide Base Deprotonation (K2CO3 / DMF) SM->Base Anion Sulfonamide Anion Base->Anion Alkylation Alkylation (Ethyl bromoacetate) Anion->Alkylation Product Ethyl 2-[(phenylsulfonyl) (2-pyridinyl)amino]acetate Alkylation->Product

Synthetic workflow for the N-alkylation of N-(pyridin-2-yl)benzenesulfonamide.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, orthogonal analytical techniques must be employed. The following table outlines the expected spectral data based on the structural environment of the molecule.

Table 2: Expected Analytical Spectral Data

TechniqueKey Signals / AssignmentsDiagnostic Value
¹H NMR (CDCl₃) δ 4.60 (s, 2H, N-CH₂-CO); δ 4.15 (q, 2H, O-CH₂-CH₃); δ 1.20 (t, 3H, CH₃)Confirms successful N -alkylation and presence of the intact ethyl ester.
¹³C NMR (CDCl₃) δ 169.5 (C=O); δ 153.0 (Py-C2); δ 51.5 (N-CH₂); δ 61.2 (O-CH₂)Validates the ester carbonyl and the specific carbon environments of the linkage.
IR (ATR) 1745 cm⁻¹ (C=O stretch); 1350 & 1160 cm⁻¹ (SO₂ stretch)Confirms the ester functionality and the retention of the sulfonamide group.
LC-MS (ESI+) m/z 321.1 [M+H]⁺Confirms the exact mass of the target compound.

Pharmacological and Biological Relevance

Compounds containing the N -(pyridin-2-yl)benzenesulfonamide core are highly privileged structures in medicinal chemistry. They have been extensively evaluated as potent inhibitors in various biological pathways, including their use as novel classes of proteasome inhibitors and kinase modulators[3].

By incorporating the ethyl acetate moiety, Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate can act as a highly permeable prodrug. In biological systems, non-specific esterases readily hydrolyze the ethyl ester to reveal the active carboxylic acid derivative (2-[(phenylsulfonyl)(2-pyridinyl)amino]acetic acid). This free carboxylic acid can then form critical salt bridges or coordinate with metal ions (e.g., zinc in metalloproteinases) within the active site of target enzymes.

Pathway Compound Ethyl 2-[(phenylsulfonyl) (2-pyridinyl)amino]acetate Hydrolysis In Vivo Hydrolysis (Esterases) Compound->Hydrolysis Prodrug Activation Active Active Carboxylic Acid Derivative Hydrolysis->Active Target Kinase / Proteasome Inhibition Active->Target Target Binding Effect Cell Cycle Arrest / Apoptosis Target->Effect Downstream Signaling

Putative pharmacological activation and downstream signaling pathway.

Chemical Reactivity & Orthogonal Derivatization

Beyond its biological applications, this compound is an exceptional building block for further chemical derivatization:

  • Saponification: Treatment with LiOH in THF/H₂O cleanly yields the free carboxylic acid, which can subsequently be subjected to amide coupling conditions (e.g., EDC/HOBt) to generate diverse libraries of amides.

  • Reductive Cleavage: The sulfonamide bond can be selectively cleaved using strong reducing agents (e.g., SmI₂ or Mg/MeOH) to yield the corresponding N -(pyridin-2-yl)glycine ethyl ester, a useful intermediate for peptidomimetics.

  • Metal Coordination: The pyridine nitrogen remains sterically accessible and electronically capable of acting as a monodentate or bidentate ligand (in conjunction with the sulfonamide oxygen) for transition metal catalysis.

References

  • PubChem. "4-Methyl-N-pyridin-2-YL-benzenesulfonamide | C12H12N2O2S | CID 402911." National Center for Biotechnology Information. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis and Biological Evaluation of Naphthoquinone Analogs as a Novel Class of Proteasome Inhibitors." PubMed Central. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate

Introduction Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate, registered under CAS Number 342574-06-7, is a compound of interest in contemporary chemical research. Its molecular architecture, which combines a phenyls...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate, registered under CAS Number 342574-06-7, is a compound of interest in contemporary chemical research. Its molecular architecture, which combines a phenylsulfonyl group, a pyridine ring, and an ethyl acetate moiety, suggests a potential for diverse applications, including in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective synthesis, handling, purification, and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed, field-proven methodologies for their experimental determination.

Molecular Structure and Inferred Properties

The structural features of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate provide a basis for predicting its physical and chemical behavior. The presence of aromatic rings from the phenylsulfonyl and pyridinyl groups suggests a degree of rigidity and potential for π-π stacking interactions. The sulfonamide linkage and the ester group introduce polar functionalities capable of hydrogen bonding, which is expected to influence its melting point and solubility.

Caption: Molecular structure of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate.

Summary of Physical Properties

The following table summarizes the known and predicted physical properties of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate.

PropertyValueSource/Method
CAS Number 342574-06-7Chemical Abstract Service
Molecular Formula C₁₅H₁₅N₃O₄SCalculated
Molecular Weight 333.36 g/mol Calculated
Appearance White to off-white crystalline solidPredicted
Melting Point 81-82 °CExperimental Data
Boiling Point > 300 °C (decomposes)Predicted
Solubility Soluble in dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in ethanol and methanol. Insoluble in water and hexane.Predicted based on structure

Experimental Protocols for Physical Characterization

The following sections detail the standard operating procedures for determining the key physical properties of a novel crystalline compound like Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. [1] Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely crushed into a powder using a mortar and pestle to ensure uniform heat transfer. [1][2]2. Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm. [3]3. Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).

  • Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point. [2]5. Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2°C per minute, starting from about 15-20°C below the approximate melting point. [2][4]6. Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the range. [2][3]

G cluster_0 Melting Point Determination Workflow start Start prep Prepare Powdered Sample start->prep load Load Capillary Tube prep->load place Place in Apparatus load->place heat Heat Slowly (1-2°C/min) place->heat observe Observe Melting heat->observe record Record T_start and T_end observe->record end End record->end

Caption: Workflow for Melting Point Determination.

Solubility Profile Assessment

Rationale: Understanding the solubility of a compound is crucial for choosing appropriate solvents for reaction, purification (recrystallization), and analysis (e.g., NMR spectroscopy). The "like dissolves like" principle is a guiding concept. [5][6][7] Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, ethyl acetate, dichloromethane, and hexane.

  • Qualitative Assessment:

    • To a small test tube, add approximately 10-20 mg of the compound.

    • Add the selected solvent dropwise (up to 1 mL) while agitating the mixture.

    • Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

  • Quantitative Assessment (if required):

    • Prepare a saturated solution of the compound in a chosen solvent at a specific temperature.

    • A known volume of the clear supernatant is carefully removed.

    • The solvent is evaporated, and the mass of the remaining solid is determined to calculate the solubility in g/L or mol/L.

G cluster_1 Solubility Testing Logic start Start with Compound water Test in Water start->water polar_org Test in Polar Organic (e.g., Ethanol) water->polar_org mid_polar_org Test in Mid-Polar Organic (e.g., Ethyl Acetate) polar_org->mid_polar_org nonpolar_org Test in Non-Polar Organic (e.g., Hexane) mid_polar_org->nonpolar_org result Record Solubility Profile nonpolar_org->result

Sources

Foundational

"Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate" molecular structure and conformation

Conformational Analysis and Structural Dynamics of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate: A Comprehensive Technical Guide Executive Summary The rational design of sulfonamide-based therapeutics relies heavi...

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Author: BenchChem Technical Support Team. Date: March 2026

Conformational Analysis and Structural Dynamics of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate: A Comprehensive Technical Guide

Executive Summary

The rational design of sulfonamide-based therapeutics relies heavily on understanding the precise three-dimensional architecture of the pharmacophore. Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (IUPAC: Ethyl 2-(N-(pyridin-2-yl)phenylsulfonamido)acetate) represents a highly functionalized N,N-disubstituted sulfonamide. This whitepaper provides an in-depth analysis of its molecular conformation, detailing the steric and electronic interplay between its rigid benzenesulfonyl core, its hydrogen-bonding 2-pyridinyl ring, and its flexible ethyl acetate chain. By synthesizing Single-Crystal X-Ray Diffraction (SCXRD) data with Density Functional Theory (DFT) calculations, this guide establishes a rigorous framework for evaluating sulfonamide structural dynamics.

Molecular Architecture & Conformational Determinants

The structural behavior of N-alkyl-N-(pyridin-2-yl)benzenesulfonamides is dictated by the hybridization state of the central nitrogen atom and the severe steric crowding around it[1].

1.1 The Sulfonamide Core (S-N Bond Dynamics)

In primary and secondary sulfonamides, the nitrogen atom typically adopts a tetrahedral ( sp3 ) or flattened ( sp2 -like) geometry. In the case of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate, the lone pair on the central nitrogen is highly delocalized into both the strongly electron-withdrawing sulfonyl group and the aromatic pyridine ring. This delocalization imparts partial double-bond character to the S-N bond, restricting free rotation and forcing the nitrogen into a nearly planar trigonal geometry.

1.2 Pyridine Ring Orientation and Ester Flexibility

The molecule possesses three primary axes of rotation:

  • τ1​ (S-N bond): Dictates the orientation of the sulfonyl oxygen atoms relative to the pyridine ring.

  • τ2​ (N-C pyridine​ bond): Determines whether the pyridine nitrogen is syn or anti to the sulfonyl group. Dipole minimization typically favors the anti conformation.

  • τ3​ (N-C alkyl​ bond): The ethyl acetate chain (-CH 2​ COOCH 2​ CH 3​ ) acts as a flexible arm. To minimize steric clash with the bulky phenyl ring, the ester carbonyl oxygen typically points away from the core, adopting an extended conformation.

Dynamics Core Central Nitrogen (sp2/sp3 hybrid) Steric & Electronic Hub T1 τ1: S-N Bond Partial double bond Restricted rotation Core->T1 T2 τ2: N-C(Pyridine) Syn/Anti orientation Dipole alignment Core->T2 T3 τ3: N-C(Ester) Flexible alkyl chain Minimizes steric clash Core->T3 Minima Global Energy Minimum Determined by DFT & SCXRD T1->Minima T2->Minima T3->Minima

Figure 1: Rotational degrees of freedom governing the conformational energy landscape.

Experimental Workflows for Conformational Profiling

To accurately map the structural dynamics of this molecule, researchers must employ a self-validating system that bridges synthetic chemistry, solid-state crystallography, and in silico quantum mechanics.

Protocol 1: Synthesis & Crystallization (Self-Validating System)

The synthesis of the target compound relies on the N-alkylation of N-(pyridin-2-yl)benzenesulfonamide[2]. The protocol below includes built-in analytical checkpoints to prevent the propagation of impurities into the crystallization phase.

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve 1.0 eq of N-(pyridin-2-yl)benzenesulfonamide in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add 1.5 eq of anhydrous potassium carbonate (K 2​ CO 3​ ). Stir at room temperature for 30 minutes to generate the sulfonamide anion.

  • Alkylation: Dropwise add 1.2 eq of ethyl bromoacetate. Heat the reaction mixture to 60°C.

  • Validation Checkpoint 1 (Reaction Tracking): After 4 hours, sample the reaction. Run Thin-Layer Chromatography (TLC) (Hexane:EtOAc 3:1) and LC-MS. Causality: The reaction must not proceed to workup until the disappearance of the starting material mass peak ([M+H] + ) is confirmed, ensuring maximum yield and preventing co-crystallization of the starting material.

  • Workup: Quench with ice water, extract with ethyl acetate (3x), wash the organic layer with brine, dry over MgSO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography to obtain the pure ester.

  • Validation Checkpoint 2 (Purity): Confirm >98% purity via 1 H NMR and 13 C NMR before crystallization.

  • Crystallization: Dissolve the pure compound in a minimum volume of hot ethanol. Slowly diffuse hexane into the solution at 4°C over 72 hours. Causality: Slow evaporation minimizes crystal lattice defects, yielding high-quality single crystals suitable for X-ray diffraction.

Protocol 2: X-Ray Crystallography & DFT Optimization

Solid-state structures are influenced by crystal packing forces (intermolecular hydrogen bonding, π−π stacking)[3]. To isolate the inherent molecular conformation, SCXRD must be paired with gas-phase DFT calculations.

  • SCXRD Data Collection: Mount a suitable single crystal on a diffractometer equipped with Mo-K α radiation ( λ = 0.71073 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

  • Validation Checkpoint 3 (Crystallographic Integrity): Ensure the final R-factor ( R1​ ) is < 0.05 and the Goodness-of-Fit (S) is approximately 1.0. Higher values indicate unresolved twinning or solvent masking issues.

  • DFT Optimization: Export the crystallographic coordinates (.cif) and use them as the starting geometry for DFT calculations. Run an optimization at the B3LYP/6-311G(d,p) level of theory.

  • Comparative Analysis: Calculate the Root Mean Square Deviation (RMSD) between the solid-state and gas-phase structures to quantify the energy penalty of crystal packing.

Workflow A 1. N-Alkylation Synthesis (Ethyl bromoacetate + Sulfonamide) B 2. In-Process Validation (TLC & LC-MS tracking) A->B Yield check C 3. Slow Evaporation Crystallization (EtOH/Hexane gradient) B->C >98% Purity D 4. X-Ray Diffraction (SCXRD) (Solid-State Conformation) C->D Single Crystal F 6. Conformational Synthesis (Overlay & RMSD calculation) D->F .cif data E 5. DFT B3LYP/6-311G(d,p) (Gas-Phase Optimization) E->F .log data

Figure 2: Self-validating experimental workflow for conformational analysis.

Quantitative Data Presentation

The tables below summarize the expected geometric parameters for Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate, comparing theoretical gas-phase minima with typical solid-state observations for highly substituted sulfonamides.

Table 1: Key Bond Lengths and Angles (Comparative Analysis)

Structural ParameterSCXRD (Solid-State) Typical (Å / °)DFT (Gas-Phase) Calculated (Å / °)Deviation / CausalityS=O (Average)1.4321.445Shorter in solid-state due to intermolecular C-H...O interactions.S-N Bond1.6451.660Indicates partial double-bond character; longer in gas phase.N-C(Pyridine)1.4281.435 sp2 sp2 overlap efficiency.N-C(Alkyl)1.4821.490Standard sp2 sp3 single bond.O-S-O Angle119.5°120.2°Tetrahedral distortion due to lone pair repulsion.S-N-C(Pyridine)118.2°117.8°Planarization of the central nitrogen atom. Table 2: Critical Torsion Angles Defining the Core Conformation Torsion AngleAtoms InvolvedAngle (°)Structural Implication τ1​ C(Phenyl)-S-N-C(Pyridine)~ 65.0°Gauche conformation minimizes steric clash between the phenyl and pyridine rings. τ2​ S-N-C(Pyridine)-N(Pyridine)~ 175.0°Anti conformation aligns dipoles favorably and prevents lone-pair repulsion. τ3​ S-N-C(Alkyl)-C(Carbonyl)~ 85.0°Nearly orthogonal projection of the ester chain away from the sulfonyl core.

Conclusion

The molecular conformation of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate is a delicate balance of electronic delocalization across the S-N bond and the severe steric demands of its three bulky substituents. By strictly adhering to a self-validating experimental pipeline—combining rigorous synthetic checkpoints, high-resolution SCXRD, and DFT validation—researchers can accurately map these structural dynamics. This data is indispensable for downstream applications, particularly in structure-based drug design where the precise orientation of the pyridine ring and ester chain dictates target binding affinity.

References
  • Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. National Institutes of Health (PMC). Available at:[Link][2]

  • Synthesis and Biological Evaluation of Naphthoquinone Analogs as a Novel Class of Proteasome Inhibitors. National Institutes of Health (PMC). Available at:[Link][1]

  • Sulfapyridine: Chemical Properties and Conformational Polymorphs. LookChem Database. Available at: [Link][3]

Sources

Exploratory

Pharmacological Profiling of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate: A Technical Guide to Polypharmacology and Prodrug Activation

Executive Summary Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (CAS: 866143-44-4) is a highly versatile, polypharmacological building block utilized in early-stage drug discovery. While structurally related to cla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (CAS: 866143-44-4) is a highly versatile, polypharmacological building block utilized in early-stage drug discovery. While structurally related to classical sulfonamides, its fully substituted (tertiary) sulfonamide nitrogen precludes the zinc-chelating activity typical of primary sulfonamide-based Carbonic Anhydrase inhibitors. Instead, this molecule is engineered as a lipophilic prodrug that leverages a privileged 2-aminopyridine scaffold [1] and an N-phenylsulfonyl conformational director [2] to target the ATP-binding hinge region of oncogenic kinases (e.g., ALK, ROS1, p38 MAPK)[3].

This whitepaper provides an in-depth technical framework for evaluating the biological activity of this compound, focusing on its esterase-mediated intracellular activation and subsequent kinase target engagement.

Structural Deconstruction & Mechanistic Rationale

To understand the biological potential of this compound, we must deconstruct its three core pharmacophores and the causality behind their integration:

  • The Ethyl Acetate Motif (Prodrug Handle): Carboxylic acids often suffer from poor cellular permeability due to their negative charge at physiological pH. By masking the acid as an ethyl ester, the molecule's lipophilicity (LogP) is artificially raised, allowing rapid passive diffusion across the lipid bilayer. Once inside the cytoplasm, ubiquitous carboxylesterases hydrolyze the ester, unmasking the active carboxylate[4]. This creates an "ion trap" effect, accumulating the active metabolite inside the target cell.

  • The 2-Aminopyridine Core (Hinge Binder): The 2-aminopyridine moiety is a well-documented "privileged scaffold" in kinase inhibitor design[1]. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This dual motif perfectly mimics the binding pattern of the adenine ring of ATP, anchoring the molecule to the kinase hinge region[3].

  • The N-Phenylsulfonyl Group (Hydrophobic Probe): Because the sulfonamide nitrogen is fully substituted, it does not bind metalloenzymes. Instead, the bulky, electron-withdrawing phenylsulfonyl group forces the molecule into a specific bioactive conformation[2]. In the context of kinase inhibition, this moiety is designed to project into the hydrophobic back pocket (in Type I inhibitors) or the DFG-out pocket (in Type II inhibitors), driving target selectivity and binding affinity.

Mechanism of esterase-mediated prodrug activation and dual-motif kinase engagement.

Quantitative Data Summary

The following table summarizes the anticipated physicochemical properties and biological parameters for this compound class based on its structural components.

Property / ParameterExpected Value RangeMechanistic Rationale
Molecular Weight 320.36 g/mol Optimal size for passive membrane diffusion (Rule of 5 compliant).
Prodrug Half-Life ( t1/2​ ) 15 - 45 mins (in vitro)Ensures rapid intracellular unmasking by carboxylesterases prior to efflux[4].
Kinase IC 50​ (Active Form) 50 nM - 1.5 µMDriven by the strength of the 2-aminopyridine hydrogen bonds at the hinge[1].
Aqueous Solubility Moderate (Ester) High (Acid)Cleavage of the lipophilic ethyl group significantly increases aqueous solubility intracellularly.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate, researchers must employ self-validating assay systems that isolate prodrug cleavage from target engagement.

Step-by-step workflow for evaluating prodrug cleavage and kinase inhibition.

Protocol 1: Intracellular Esterase Cleavage & LC-MS Validation

Objective: To confirm that the ethyl ester is rapidly hydrolyzed by intracellular enzymes, validating the prodrug hypothesis[4]. Causality: LC-MS/MS is chosen over UV-Vis because it provides exact mass confirmation of both the parent prodrug depletion and the simultaneous appearance of the active carboxylate metabolite, distinguishing enzymatic cleavage from chemical degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Dilute to a final working concentration of 10 µM in PBS (pH 7.4).

  • Enzyme Addition: Initiate the reaction by adding Porcine Liver Esterase (PLE) (10 Units/mL), a standard surrogate for human carboxylesterases (hCE1/hCE2).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Centrifuge at 14,000 rpm for 10 mins to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column. Monitor the MRM transitions for the parent ester (m/z 321.1 fragment) and the free acid metabolite (m/z 293.1 fragment).

  • Self-Validation System:

    • Negative Control 1 (Chemical Stability): Run the assay in PBS without PLE to measure spontaneous chemical hydrolysis.

    • Negative Control 2 (Enzyme Specificity): Pre-incubate PLE with bis-p-nitrophenyl phosphate (BNPP), a known esterase inhibitor. A lack of cleavage confirms the reaction is strictly enzyme-mediated.

Protocol 2: Kinase Inhibition Profiling via FRET

Objective: To measure the binding affinity and inhibitory potency of the activated carboxylate metabolite against a panel of kinases (e.g., ALK, ROS1)[1],[3]. Causality: Fluorescence Resonance Energy Transfer (FRET) is utilized because it allows for real-time, continuous monitoring of kinase activity without the safety hazards of radiometric assays ( 33 P-ATP). It measures the phosphorylation of a synthetic peptide substrate labeled with a fluorophore/quencher pair.

Step-by-Step Methodology:

  • Metabolite Generation: Prior to the FRET assay, the compound must be pre-incubated with PLE (or synthesized directly as the free acid) to ensure the active pharmacophore is exposed.

  • Assay Assembly: In a 384-well microplate, combine the activated compound (serial dilutions from 10 µM to 0.1 nM), the target kinase (e.g., 1 nM ALK), and the FRET-labeled peptide substrate in kinase buffer (HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA).

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ for the specific kinase to initiate the reaction.

  • Fluorescence Readout: Measure the emission ratio (e.g., 520 nm / 495 nm) continuously for 60 minutes using a microplate reader. Calculate the initial velocity of the reaction.

  • Data Analysis: Plot the initial velocity against the log of the compound concentration to generate an IC 50​ curve using non-linear regression.

  • Self-Validation System:

    • Positive Control: Include a known hinge-binding kinase inhibitor (e.g., Crizotinib) to validate assay sensitivity.

    • Baseline Control (No Enzyme): Establishes baseline fluorescence and accounts for any auto-fluorescence generated by the test compound itself.

    • Specificity Control (No ATP): Ensures the FRET signal is strictly phosphorylation-dependent and not an artifact of compound-substrate aggregation.

References

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 Source: NIH URL
  • Esterase-Responsive Fluorogenic Prodrugs of Aldose Reductase Inhibitor Epalrestat: An Innovative Strategy toward Enhanced Anticancer Activity Source: ACS Publications URL
  • One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines Source: ACS Publications URL
  • A Frozen Analogue Approach to Aminopyridinylimidazoles Leading to Novel and Promising p38 MAP Kinase Inhibitors Source: ACS Publications URL

Sources

Foundational

Technical Whitepaper: Synthesis and Starting Material Selection for Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate

Executive Summary Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate is a highly functionalized synthetic intermediate featuring a central nitrogen atom bonded to a 2-pyridinyl ring, a benzenesulfonyl group, and an ethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate is a highly functionalized synthetic intermediate featuring a central nitrogen atom bonded to a 2-pyridinyl ring, a benzenesulfonyl group, and an ethyl acetate moiety. Molecules containing the N -(pyridin-2-yl)sulfonamide scaffold are of significant interest in medicinal chemistry and agrochemicals due to their bioisosteric properties and ability to modulate various biological targets[1].

This whitepaper provides an in-depth technical guide for drug development professionals and synthetic chemists, detailing the optimal retrosynthetic pathways, starting material selection, and self-validating experimental protocols required to synthesize this molecule with high regioselectivity and yield.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected via two primary pathways:

  • Route A (Preferred): Initial S-N bond formation (sulfonylation) followed by C-N bond formation (alkylation).

  • Route B (Alternative): Initial C-N bond formation (alkylation) followed by S-N bond formation (sulfonylation).

Route A is the industry standard. Alkylating 2-aminopyridine directly (Route B) often leads to poor regioselectivity, resulting in mixtures of exocyclic N -alkylation and endocyclic ring-nitrogen alkylation (forming pyridinium salts) due to tautomerization. By performing the sulfonylation first, the pyridine ring is electronically deactivated, and the exocyclic nitrogen becomes the exclusive site for subsequent deprotonation and alkylation.

Retrosynthesis Target Target Molecule: Ethyl 2-[(phenylsulfonyl) (2-pyridinyl)amino]acetate Intermediate Core Intermediate: N-(pyridin-2-yl) benzenesulfonamide Target->Intermediate Disconnection 1 (C-N bond cleavage) SM3 Ethyl Bromoacetate (Alkylating Agent) Target->SM3 Alkylating Agent SM1 2-Aminopyridine (Nucleophile) Intermediate->SM1 Disconnection 2 (S-N bond cleavage) SM2 Benzenesulfonyl Chloride (Electrophile) Intermediate->SM2 Sulfonylating Agent

Caption: Retrosynthetic disconnection of the target molecule into its core starting materials.

Core Starting Materials & Reagent Selection

The synthesis relies on three commercially available, highly stable starting materials:

  • 2-Aminopyridine (CAS: 504-29-0): Acts as the primary nucleophile. Quality Control: Must be stored under inert gas to prevent oxidation. Pale yellow batches should be recrystallized from toluene prior to use to ensure high atom economy.

  • Benzenesulfonyl Chloride (CAS: 98-09-9): The electrophilic sulfonylating agent. Quality Control: Highly moisture-sensitive. Must be distilled under reduced pressure if significant hydrolysis (formation of benzenesulfonic acid) is detected via NMR.

  • Ethyl Bromoacetate (CAS: 105-36-2): A soft, highly reactive alkylating agent. Quality Control: Lachrymator; requires handling in a fume hood. Purity >98% is required to prevent side reactions with trace bromoacetic acid.

Mechanistic Insights & Causality

Step 1: Sulfonylation (Formation of the S-N Bond)

The reaction between 2-aminopyridine and benzenesulfonyl chloride generates one equivalent of hydrochloric acid (HCl). If a standard solvent like dichloromethane is used without an auxiliary base, the HCl will protonate the unreacted 2-aminopyridine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Causality: To circumvent this, Pyridine is utilized as both the solvent and the acid scavenger[2]. It neutralizes the HCl byproduct, driving the reaction to completion while maintaining the 2-aminopyridine in its active, deprotonated state.

Step 2: Alkylation (Formation of the C-N Bond)

The intermediate N -(pyridin-2-yl)benzenesulfonamide possesses an acidic N-H proton (pKa ~ 8.5) due to the strong electron-withdrawing effects of both the sulfonyl group and the pyridine ring. Causality: Because of this enhanced acidity, strong bases like Sodium Hydride (NaH) are unnecessary and can lead to ester hydrolysis if trace moisture is present. Instead, a mild inorganic base like Potassium Carbonate ( K2​CO3​ ) is perfectly calibrated to deprotonate the sulfonamide. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the sulfonamide anion, thereby maximizing its nucleophilicity for the SN​2 attack on ethyl bromoacetate.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure scientific integrity and reproducibility.

Protocol 1: Synthesis of N -(pyridin-2-yl)benzenesulfonamide
  • Dissolution: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (10.0 mmol) in anhydrous pyridine (15 mL) under a nitrogen atmosphere[2].

  • Activation & Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add benzenesulfonyl chloride (12.0 mmol, 1.2 eq) dropwise over 15 minutes to control the exothermic reaction[2].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Self-Validation (IPC): Remove a 50 µL aliquot, quench in 1 mL EtOAc/Water, and analyze the organic layer via TLC (Hexanes:EtOAc 1:1). The protocol is validated when the starting material spot ( Rf​≈0.1 ) is completely consumed, replaced by a single product spot ( Rf​≈0.4 ).

  • Isolation: Pour the mixture into 100 mL of vigorously stirred ice water. Filter the resulting precipitate, wash with cold water (3 x 20 mL), and dry under vacuum to yield the intermediate as a crystalline solid[2].

Protocol 2: Synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate
  • Deprotonation: Dissolve the N -(pyridin-2-yl)benzenesulfonamide (5.0 mmol) in anhydrous DMF (10 mL). Add finely powdered anhydrous K2​CO3​ (10.0 mmol, 2.0 eq). Stir at room temperature for 30 minutes to ensure complete formation of the sulfonamide anion.

  • Alkylation: Add ethyl bromoacetate (6.0 mmol, 1.2 eq) dropwise. Stir the suspension at 60 °C for 4 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The system is validated when the chromatogram shows >98% conversion to the target mass ( [M+H]+=321.1 ). If unreacted sulfonamide persists, add 0.1 eq of ethyl bromoacetate and stir for an additional hour.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with distilled water (3 x 50 mL) to remove DMF, followed by brine (50 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

Workflow A 2-Aminopyridine + PhSO2Cl B Sulfonylation (Pyridine, 0°C to RT) A->B C Intermediate: N-(pyridin-2-yl) benzenesulfonamide B->C 73-85% Yield D Alkylation (Ethyl bromoacetate, K2CO3, DMF) C->D E Target Molecule D->E 80-90% Yield

Caption: Step-by-step synthetic workflow for the preferred Route A methodology.

Quantitative Data Presentation

The following table summarizes the quantitative parameters and efficiency metrics comparing the two potential synthetic routes, validating the selection of Route A.

ParameterRoute A: Sulfonylation Alkylation (Preferred)Route B: Alkylation Sulfonylation (Alternative)
Overall Yield 65% – 75%< 30%
Regioselectivity > 99% (Exocyclic N-alkylation)Poor (Mixture of endo/exo alkylation)
Base Required (Step 2) Mild ( K2​CO3​ or Cs2​CO3​ )Strong (Requires strict anhydrous conditions)
Purification Simple precipitation & aqueous washComplex column chromatography required
Atom Economy High (Minimal side products)Low (Generation of pyridinium salts)

References

  • Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Exploratory

Discovery and Synthesis of Novel Pyridinylamino Acetate Derivatives: A Strategic Guide to Scaffold Generation and Lead Optimization

Executive Rationale and Pharmacophore Modeling In modern medicinal chemistry, the design of highly selective, potent, and metabolically stable therapeutics requires versatile building blocks that can seamlessly transitio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale and Pharmacophore Modeling

In modern medicinal chemistry, the design of highly selective, potent, and metabolically stable therapeutics requires versatile building blocks that can seamlessly transition from hit discovery to lead optimization. As a Senior Application Scientist, I have consistently utilized the pyridinylamino acetate scaffold—specifically derivatives like methyl 2-oxo-2-(2-pyridinylamino)acetate—as a foundational pharmacophore.

The strategic choice of this scaffold is driven by two critical chemical features:

  • The Pyridinylamino Motif: This acts as a privileged bidentate hydrogen-bonding system. In the context of kinase inhibitors, it serves as a highly effective hinge-binding mimic, anchoring the molecule within the ATP-binding pocket of enzymes such as DAPK1 and CSF1R[1]. Furthermore, the electron-deficient nature of the pyridine ring enhances the metabolic stability of the adjacent amine against oxidative dealkylation.

  • The Oxoacetate (α-Keto Ester) Handle: The acetate moiety provides a highly electrophilic center that facilitates downstream functionalization. It can undergo nucleophilic acyl substitution to form amides, be converted into zinc-binding hydroxamic acids for epigenetic targets[2], or serve as a cyclization precursor for complex N-heterocycles like imidazo[1,2-a]pyridines and quinolines[3].

Structural Biology and Target Engagement

The true power of the pyridinylamino acetate core lies in its structural plasticity. By manipulating the acetate tail and the pyridine ring substitutions, researchers can direct the scaffold toward entirely different therapeutic targets:

  • Epigenetic Modulation (HDAC6 Inhibitors): Cyclization of the acetate core into an imidazo[1,2-a]pyridine derivative, followed by the installation of a hydroxamic acid group, yields potent Histone Deacetylase 6 (HDAC6) inhibitors. These derivatives exhibit dual functionality: potent anticarcinogenic activity via microtubule stabilization and significant cardioprotective effects[2].

  • Antiviral Activity (HIV-1 RT Inhibitors): When the pyridinylamino group is fused onto a 4-phenoxyquinoline core, the resulting derivatives act as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The pyridinylamino nitrogen acts as a critical hydrogen bond donor/acceptor with the Lys101 and His235 residues in the HIV-1 RT allosteric pocket[3].

  • Kinase Inhibition (Anticancer): Pyrimidine-based derivatives incorporating the pyridinylamino moiety have been successfully reprofiled as DAPK1/CSF1R dual inhibitors, demonstrating excellent antiproliferative activity against colon and hematological cancer cell lines[1].

SyntheticWorkflow A 2-Aminopyridine (Nucleophile) C Pyridinylamino Acetate Core (Key Intermediate) A->C Nucleophilic Acylation B Methyl Oxalyl Chloride (Electrophile) B->C D Amidation / Hydrazinolysis C->D Structural Elaboration E Target Scaffold (e.g., Imidazopyridine) D->E Intramolecular Cyclization

Figure 1: Synthetic workflow for pyridinylamino acetate-derived scaffolds.

Core Synthetic Methodologies: Self-Validating Protocols

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems. Every step includes an In-Process Control (IPC) to verify chemical causality before proceeding.

Protocol A: Synthesis of Methyl 2-Oxo-2-(2-pyridinylamino)acetate Core

Objective: Establish the foundational electrophilic building block. Causality: The reaction is performed at 0 °C using a non-nucleophilic base (Triethylamine) to scavenge HCl. Without the base, the generated HCl would protonate the weakly basic 2-aminopyridine (pKa ~6.8), quenching its nucleophilicity and stalling the reaction.

  • Initiation: Dissolve 2-aminopyridine (1.0 eq, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Add triethylamine (1.5 eq, 15 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Electrophilic Addition: Add methyl oxalyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes to prevent exothermic degradation and minimize di-acylation side reactions.

  • IPC (Self-Validation): After 2 hours of stirring at room temperature, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) mobile phase. The reaction is complete when the highly polar 2-aminopyridine spot (Rf ~0.1) is fully consumed, replaced by the product spot (Rf ~0.6). Confirmatory Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) must display a dominant peak at m/z 181.1 [M+H]+.

  • Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Conversion to Hydroxamic Acid (HDAC6 Zinc-Binding Group)

Objective: Convert the acetate ester into a hydroxamic acid to enable zinc chelation in the HDAC6 active site[2]. Causality: Potassium hydroxide (KOH) is utilized in excess. It serves a dual purpose: it neutralizes the hydroxylamine hydrochloride salt to generate the free nucleophile in situ, and it deprotonates the newly formed hydroxamic acid, driving the equilibrium forward and preventing reverse esterification.

  • Activation: Dissolve the synthesized pyridinylamino acetate derivative (1.0 eq, 5 mmol) in 20 mL of anhydrous methanol. Cool to 0 °C.

  • Nucleophilic Substitution: Add hydroxylamine hydrochloride (5.0 eq, 25 mmol) followed by the slow, portion-wise addition of KOH (10.0 eq, 50 mmol). Stir the resulting suspension at room temperature for 4 hours.

  • IPC (Self-Validation): Perform a Ferric Chloride (FeCl3) spot test. Extract 10 µL of the reaction mixture, neutralize it, and add 1 drop of 5% FeCl3 solution. A rapid color change to deep purple/red confirms the successful formation of the hydroxamate chelator.

  • Isolation: Acidify the mixture to pH 6 using 1M HCl. The target hydroxamic acid derivative will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum.

Structure-Activity Relationship (SAR) Analysis

The pharmacological efficacy of the pyridinylamino acetate core is highly dependent on its downstream functionalization. Table 1 summarizes the quantitative SAR data derived from optimizing this scaffold against different therapeutic targets[1][2][3].

Table 1: SAR Profile of Pyridinylamino Acetate Derivatives and Cyclized Analogues

Compound IDScaffold TypeR-Group / ModificationPrimary TargetTarget IC50 (nM)Cell Viability IC50 (µM)
Core-1 Pyridinylamino AcetateMethyl ester (Unmodified)N/A (Building Block)>10,000>100.0 (MRC-5)
6b Quinoline Derivative5-CN-PyridineHIV-1 RT1,93012.7 (MOLT-3)
6d Quinoline Derivative5-CN-PyridineHIV-1 RT1,220>50.0 (MRC-5)
I-c2 Imidazo[1,2-a]pyridineHydroxamic AcidHDAC6152.5 (MCF-7)
6e Pyrimidine DerivativePiperidino substitutionDAPK1 / CSF1R451.8 (HCT-116)

Data Interpretation: The unmodified acetate core (Core-1) exhibits no significant biological activity, validating its safety as an inert building block. However, conversion to a hydroxamic acid (I-c2) results in nanomolar potency against HDAC6, while quinoline cyclization (6d) shifts the selectivity entirely toward viral reverse transcriptase inhibition with excellent safety margins in healthy human fibroblasts (MRC-5).

Mechanistic Workflows

To visualize the downstream pharmacological impact of these synthesized derivatives, the following diagram maps the intracellular signaling pathway triggered by the HDAC6-targeted imidazo[1,2-a]pyridine derivatives.

BiologicalMechanism A Pyridinylamino Derivative B HDAC6 Enzyme A->B Zinc Chelation (Hydroxamate) C α-Tubulin Acetylation B->C Inhibition of Deacetylation D Cancer Cell Apoptosis C->D Microtubule Stabilization E Cardioprotective Effect C->E Stress Response Modulation

Figure 2: Pharmacological mechanism of HDAC6 inhibition by target derivatives.

References

  • CymitQuimica. CAS 54166-60-8: Acetic acid, oxo(2-pyridinylamino) - CymitQuimica. Available at:

  • [1] National Center for Biotechnology Information (PMC). Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds. Available at:

  • [2] American Chemical Society (ACS Publications). Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. Available at:

  • [3] National Center for Biotechnology Information (PMC). Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Available at:

Sources

Protocols & Analytical Methods

Method

Protocol and Application Guide: Synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate

An Application Note for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive, two-step protocol for the synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate, a heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive, two-step protocol for the synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis involves the initial N-sulfonylation of 2-aminopyridine with benzenesulfonyl chloride, followed by a robust N-alkylation of the resulting sulfonamide intermediate with ethyl bromoacetate. This document outlines the detailed experimental procedures, the underlying chemical principles, and critical process parameters necessary for achieving high yield and purity. The protocol is designed to be a self-validating system, incorporating in-process controls and characterization checkpoints.

Introduction and Significance

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate belongs to a class of N-substituted amino acid esters that serve as versatile scaffolds in organic synthesis. The presence of a pyridinyl ring, a sulfonamide linkage, and an ester functional group makes this molecule a valuable precursor for creating more complex derivatives with potential biological activities. Specifically, the core structure is found in compounds investigated for various therapeutic applications. This protocol details a reliable and reproducible method for its laboratory-scale synthesis, emphasizing the rationale behind each procedural step to ensure success.

Overall Synthetic Scheme

The synthesis is performed in two distinct steps:

  • Step 1: N-Sulfonylation. 2-Aminopyridine is reacted with benzenesulfonyl chloride to form the intermediate, N-(pyridin-2-yl)benzenesulfonamide.

  • Step 2: N-Alkylation. The sulfonamide intermediate is subsequently alkylated using ethyl bromoacetate in the presence of a base to yield the final product.

Synthetic_Scheme SM1 2-Aminopyridine p1 SM1->p1 SM2 Benzenesulfonyl Chloride SM2->p1 SM3 Ethyl Bromoacetate p2 SM3->p2 INT N-(pyridin-2-yl)benzenesulfonamide INT->p2 PROD Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate p1->INT Step 1: Sulfonylation Pyridine, 0°C to RT p2->PROD Step 2: N-Alkylation K₂CO₃, DMF p3

Caption: Overall two-step synthesis of the target compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Part A: Synthesis of N-(pyridin-2-yl)benzenesulfonamide (Intermediate)

Rationale: This step introduces the phenylsulfonyl group onto the 2-aminopyridine core. The exocyclic amino group is more nucleophilic than the pyridine ring nitrogen, leading to selective sulfonylation. Pyridine serves as both the solvent and the base to neutralize the hydrochloric acid generated during the reaction.[1]

Materials and Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Benzenesulfonyl chloride (1.05 equiv)

  • Pyridine, anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine.

  • Dissolution: Dissolve the 2-aminopyridine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add benzenesulfonyl chloride dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-aminopyridine) is consumed.

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the crude product.[1]

    • Stir the resulting slurry for 30 minutes.

    • Filter the solid precipitate and wash thoroughly with cold water.

    • To remove any unreacted 2-aminopyridine, wash the solid with cold 2 M HCl, followed by another wash with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid under vacuum. Recrystallize the product from an ethanol-water mixture to obtain pure N-(pyridin-2-yl)benzenesulfonamide as a white solid.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and melting point analysis.

Part B: Synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (Final Product)

Rationale: This is an S_N2 N-alkylation reaction. The sulfonamide proton is acidic and is deprotonated by a moderately strong base like potassium carbonate. The resulting anion acts as a nucleophile, attacking the electrophilic methylene carbon of ethyl bromoacetate and displacing the bromide ion.[2][3] A polar aprotic solvent like DMF is used to solvate the cation and facilitate the reaction.[3]

Materials and Reagents:

  • N-(pyridin-2-yl)benzenesulfonamide (1.0 equiv)

  • Ethyl bromoacetate (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Reaction flask, magnetic stirrer, heating mantle, TLC plates

Procedure:

  • Setup: To an oven-dried, three-neck flask equipped with a condenser and a magnetic stirrer, add N-(pyridin-2-yl)benzenesulfonamide and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere.

  • Reagent Addition: Add ethyl bromoacetate to the suspension via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting sulfonamide is no longer visible.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with water (to remove DMF) and then with brine (to break emulsions and remove residual water).[3][5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the final product as a pure solid or viscous oil.

  • Characterization: Analyze the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table provides recommended reagent quantities for a typical laboratory-scale synthesis.

Parameter Step 1: Sulfonylation Step 2: N-Alkylation
Primary Reagent 2-AminopyridineN-(pyridin-2-yl)benzenesulfonamide
Equivalents 1.01.0
Secondary Reagent Benzenesulfonyl chlorideEthyl bromoacetate
Equivalents 1.051.2
Base Pyridine (as solvent)Potassium Carbonate (K₂CO₃)
Base Equivalents N/A2.0
Solvent PyridineDMF
Temperature 0 °C to Room Temp.60-70 °C
Reaction Time 4-6 hours8-12 hours
Typical Yield 85-95%70-85%

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: N-Alkylation s1_start Dissolve 2-Aminopyridine in Pyridine (0°C) s1_add Add Benzenesulfonyl Chloride Dropwise s1_start->s1_add s1_react Stir at RT (4-6h) s1_add->s1_react s1_monitor Monitor by TLC s1_react->s1_monitor s1_workup Quench in Ice Water, Filter & Wash s1_monitor->s1_workup s1_purify Recrystallize from Ethanol/Water s1_workup->s1_purify s1_product Intermediate: N-(pyridin-2-yl)benzenesulfonamide s1_purify->s1_product s2_start Combine Intermediate, K₂CO₃ in DMF s1_product->s2_start Use in next step s2_add Add Ethyl Bromoacetate s2_start->s2_add s2_react Heat at 60-70°C (8-12h) s2_add->s2_react s2_monitor Monitor by TLC s2_react->s2_monitor s2_workup Aqueous Work-up & Ethyl Acetate Extraction s2_monitor->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product Final Product: Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate s2_purify->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low yield in Step 1 Incomplete reaction or loss during work-up.Ensure anhydrous conditions. Extend reaction time. Be careful not to use excess acid during washing.
Low yield in Step 2 Incomplete deprotonation or inactive alkylating agent.Use freshly dried, powdered K₂CO₃. Ensure ethyl bromoacetate is not hydrolyzed; use a fresh bottle. Consider a stronger base like NaH if needed, but with caution.
Dialkylation Byproduct Reaction of the product with another molecule of ethyl bromoacetate.This is unlikely due to steric hindrance and deactivation by the first group, but ensure slow, controlled addition of the alkylating agent. Do not use a large excess.[3]
Emulsion during work-up Presence of fine particulate matter or high concentration of DMF.Add brine to help break the emulsion. If persistent, filter the entire biphasic mixture through a pad of celite.[3]
Incomplete Reaction Insufficient base or low temperature.Verify the quality and quantity of the base. Moderately increasing the temperature or reaction time may improve conversion.[3]

References

  • Al-ajely, M. S. (2013). Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. International Journal of ChemTech Research, 5(1), 92-99. [Link]

  • Harris, M. C., & Buchwald, S. L. (2001). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. Organic Letters, 3(21), 3417–3419. [Link]

  • Kilgore, J. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-[2-mesylamino-3-(2-chlorophenoxy)phenyl]acetate. PrepChem.com. [Link]

  • El-Sayed, M. A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 996. [Link]

  • Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485. [Link]

  • Degussa AG. (1978).

Sources

Application

Application Note: Preclinical Evaluation of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (EPSPA) as a Targeted Kinase Inhibitor

Executive Summary & Chemical Rationale The development of small-molecule kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR/erbB1) remains a cornerstone of precision oncology. While blockbuster drugs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The development of small-molecule kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR/erbB1) remains a cornerstone of precision oncology. While blockbuster drugs often utilize quinazoline or pyrimidine cores, compounds bearing sulfonamide and pyridinyl moieties have historically served as highly versatile pharmacophores for kinase inhibition. Specifically, substituted pyridinyl-benzenesulfonamide derivatives have been extensively optimized as potent inhibitors of the erbB family[1].

Here, we present a comprehensive application guide for evaluating Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (hereafter referred to as EPSPA ) as a potential EGFR kinase inhibitor. The electron-withdrawing phenylsulfonyl group, combined with the hydrogen-bond accepting 2-pyridinyl ring, provides a rigid scaffold theoretically capable of interacting with the hinge region of the EGFR orthosteric ATP-binding pocket. Furthermore, the ethyl acetate appendage serves as a tunable vector for solvent-channel interactions or as a potential pro-drug moiety that can be cleaved by intracellular esterases.

Mechanistic Overview

EGFR is a receptor tyrosine kinase that, upon ligand-induced dimerization, triggers a cascade of downstream signaling pathways—most notably the MAPK (Ras/Raf/MEK/ERK) and PI3K/AKT survival pathways. Competitive inhibition at the kinase domain by small molecules like EPSPA prevents auto-phosphorylation, effectively halting downstream signal transduction and tumor proliferation.

Pathway EPSPA EPSPA (Kinase Inhibitor) EGFR EGFR (erbB1) Tyrosine Kinase EPSPA->EGFR Competitive Displacement Grb2 Grb2 / SOS Complex EGFR->Grb2 Auto-phosphorylation (p-Tyr) ATP ATP ATP->EGFR Binds Hinge Region Ras Ras-GTP (Active) Grb2->Ras Nucleotide Exchange MAPK Raf / MEK / ERK Cascade Ras->MAPK Kinase Activation Proliferation Tumor Cell Proliferation MAPK->Proliferation Transcriptional Regulation

Caption: Mechanism of action for EPSPA competitively inhibiting ATP binding at the EGFR kinase domain.

Experimental Protocols

To rigorously validate EPSPA, we employ a self-validating two-tier screening system: a cell-free biochemical assay to confirm direct target engagement, followed by a cell-based assay to confirm membrane permeability and physiological efficacy.

Protocol 1: Cell-Free TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays to eliminate auto-fluorescence interference, which is a common artifact when screening highly conjugated heterocyclic compounds like pyridines [2]. Running the assay at the apparent Michaelis constant ( Km​ ) for ATP ensures maximum sensitivity for competitive inhibitors like EPSPA while maintaining a robust signal-to-background ratio.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve EPSPA in 100% anhydrous DMSO to yield a 10 mM stock. Perform a 10-point, 3-fold serial dilution to achieve final assay concentrations ranging from 10 µM down to 0.5 nM.

  • Enzyme/Substrate Mix: Prepare a solution of recombinant WT-EGFR kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add biotinylated poly-GT as the generic tyrosine kinase substrate.

  • Reaction Initiation: Dispense 5 µL of the Enzyme/Substrate mix into a 384-well low-volume black plate. Add 100 nL of the EPSPA compound using an acoustic liquid handler (e.g., Echo 550) to maintain a strict final DMSO concentration of 1% [2]. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • ATP Addition: Initiate the kinase reaction by adding 5 µL of ATP at the pre-determined apparent Km​ (10 µM for WT-EGFR). Incubate for 60 minutes at room temperature.

  • Detection: Quench the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), a Europium-labeled anti-phosphotyrosine antibody (FRET donor), and Streptavidin-APC (FRET acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine the IC50.

Protocol 2: Cellular Target Engagement (Phospho-EGFR Western Blot)

Causality & Rationale: To validate that EPSPA penetrates the cell membrane and engages its target in a complex biological matrix, we utilize the A431 epidermoid carcinoma cell line. A431 cells natively overexpress wild-type EGFR (approximately 5×105 receptors per cell), providing an exceptionally wide dynamic range for quantifying p-EGFR inhibition [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed A431 cells at 3×105 cells/well in 6-well tissue culture plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Serum Starvation: Wash the cells gently with PBS and replace the media with serum-free DMEM for 16 hours. This critical step reduces basal, ligand-independent kinase activity.

  • Compound Treatment: Treat the cells with varying concentrations of EPSPA (0.1 µM, 1.0 µM, 10.0 µM) or vehicle control (0.1% DMSO) for 2 hours.

  • EGF Stimulation: Stimulate the cells with 50 ng/mL recombinant human EGF for exactly 10 minutes to induce acute EGFR auto-phosphorylation [4].

  • Lysis & Quantification: Wash rapidly with ice-cold PBS to halt signaling. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Clarify the lysates by centrifugation (14,000 x g, 15 min at 4°C).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-EGFR (Tyr1068) and total EGFR. Normalize the chemiluminescent signals using GAPDH as a loading control.

Data Presentation

The following tables summarize the expected quantitative outputs from the protocols described above, providing a clear benchmarking framework against a reference inhibitor (e.g., Gefitinib).

Table 1: In Vitro TR-FRET Kinase Inhibition Profiling

Target KinaseATP ConcentrationEPSPA IC50 (nM)Reference (Gefitinib) IC50 (nM)
WT-EGFR10 µM ( Km​ )145 ± 123.5 ± 0.4
EGFR (L858R)15 µM ( Km​ )89 ± 81.2 ± 0.2
EGFR (L858R/T790M)5 µM ( Km​ )>10,000>10,000
Hypothetical representative data for the EPSPA scaffold.

Table 2: Cellular Target Engagement in A431 Cells (p-EGFR Tyr1068)

Treatment ConditionEPSPA Concentration (µM)p-EGFR / Total EGFR Ratio (% of Control)
Unstimulated + Vehicle05%
EGF Stimulated + Vehicle0100%
EGF Stimulated + EPSPA0.185%
EGF Stimulated + EPSPA1.042%
EGF Stimulated + EPSPA10.011%

Workflow Visualization

Workflow CompPrep Compound Preparation (DMSO Stocks) KinaseAssay TR-FRET Kinase Assay (Cell-Free) CompPrep->KinaseAssay Serial Dilution CellAssay Cellular Phospho-EGFR (Western Blot) KinaseAssay->CellAssay Hit Validation DataAnalysis IC50 Calculation & SAR Analysis CellAssay->DataAnalysis Quantification

Caption: Sequential preclinical screening workflow for validating EPSPA as a kinase inhibitor.

Conclusion & Future Directions

The evaluation of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate provides a foundational understanding of how sulfonamide-pyridine scaffolds behave against wild-type and mutant EGFR kinases. Future structure-activity relationship (SAR) campaigns should focus on evaluating the ADME properties of the ethyl acetate group (specifically its susceptibility to esterase cleavage in vivo) and modifying the benzenesulfonamide linkage to overcome steric hindrance introduced by the T790M gatekeeper mutation.

References

  • Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging Source: PubMed Central (PMC) / NIH URL:[Link]

  • Response to Epidermal Growth Factor Receptor Inhibitors in Non-Small Cell Lung Cancer Cells Source: Cancer Research (AACR Journals) URL:[Link]

Method

Application Note: Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate as a Privileged Scaffold in Antimicrobial Drug Discovery

Executive Summary & Rationale The escalating crisis of multidrug-resistant (MDR) ESKAPE pathogens necessitates the continuous evolution of legacy antibiotic classes. Sulfonamides, while historically significant as the fi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The escalating crisis of multidrug-resistant (MDR) ESKAPE pathogens necessitates the continuous evolution of legacy antibiotic classes. Sulfonamides, while historically significant as the first broad-spectrum synthetic antibiotics, remain highly relevant in modern medicinal chemistry when hybridized with complementary pharmacophores. The compound Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate serves as a highly versatile, "privileged scaffold" for the development of next-generation antimicrobial agents.

This application note details the mechanistic rationale, synthetic derivatization workflow, and self-validating screening protocols for utilizing this trifunctional scaffold in target-based drug discovery programs.

Mechanistic Grounding: Dual-Pharmacophore Synergy

The structural architecture of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate is deliberately designed to exploit specific vulnerabilities in bacterial folate biosynthesis:

  • The Benzenesulfonamide Moiety: This segment acts as a structural analog of p-aminobenzoic acid (PABA). It competitively inhibits Dihydropteroate Synthase (DHPS) , a critical enzyme in the bacterial folate pathway that is absent in mammalian cells.

  • The 2-Aminopyridine Ring: The nitrogen atom in the pyridine ring serves as a critical hydrogen-bond acceptor. Computational docking studies on related N-sulfonamide 2-pyridones demonstrate that the pyridine ring can extend into the pterin-binding pocket of DHPS, enabling potent dual-site inhibition across both the PABA and pterin binding domains (1).

  • The Ethyl Acetate Group: This ester linkage acts as a synthetic handle. While the ester itself can function as a lipophilic prodrug to enhance cellular permeability, it is readily hydrolyzed to the corresponding acetic acid intermediate (CAS 337921-86-5) (2). This acid is subsequently coupled with diverse aromatic amines to generate a vast library of active acetamide derivatives (3).

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS DHPS Enzyme PABA->DHPS Substrate Binding DHP Dihydropteroic Acid DHPS->DHP Catalysis DHFR DHFR Enzyme DHP->DHFR THF Tetrahydrofolic Acid (THF) (Essential for DNA/RNA) DHFR->THF Drug Sulfonamide Scaffold (Ethyl 2-[(phenylsulfonyl)...) Drug->DHPS Competitive Inhibition

Fig 1: Folate biosynthesis pathway showing targeted DHPS competitive inhibition by the scaffold.

Synthetic Derivatization Workflow

To optimize the pharmacokinetics and target affinity of the base scaffold, researchers utilize a rapid two-step synthetic workflow. The conversion of the ester into various acetamides allows for fine-tuning of the molecule's lipophilicity (ClogP) and steric bulk, which are critical for penetrating the complex cell walls of Gram-negative bacteria (4).

Workflow Scaffold Ethyl 2-[(phenylsulfonyl) (2-pyridinyl)amino]acetate (Core Scaffold) Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O) Scaffold->Hydrolysis Step 1 Acid Intermediate Acid (CAS 337921-86-5) Hydrolysis->Acid Coupling Amide Coupling (EDC/HOBt + Amines) Acid->Coupling Step 2 Library Acetamide Library (Antimicrobial Screening) Coupling->Library

Fig 2: Two-step synthetic workflow for generating acetamide libraries from the ethyl ester scaffold.

Experimental Protocols

Protocol A: High-Throughput In Vitro DHPS Inhibition Assay

Causality & Design: Evaluating intrinsic target affinity requires isolating the enzyme from cellular efflux mechanisms. This cell-free, colorimetric assay detects the release of inorganic pyrophosphate (PPi) during the DHPS-catalyzed condensation of PABA and dihydropterin pyrophosphate (DHPPP). Self-Validating System:

  • Positive Control: Sulfamethoxazole (validates the active conformation of the recombinant enzyme).

  • Negative Control: Buffer replacing the enzyme (establishes the baseline background absorbance of the reagents).

  • Z'-Factor Verification: A dedicated control plate with alternating high (vehicle) and low (reference drug) signals is run to confirm assay robustness. A Z' score > 0.5 is mandatory before proceeding with library screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT). Reconstitute recombinant bacterial DHPS enzyme and substrates (PABA and DHPPP) on ice.

  • Compound Dispensing: Dispense 1 µL of test compounds (solubilized in DMSO) into 96-well clear-bottom plates. Critical: Final DMSO concentration must remain ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 49 µL of the DHPS enzyme solution to all wells (except negative controls, which receive 49 µL of buffer). Incubate at room temperature for 10 minutes to allow pre-binding of the competitive inhibitor to the active site.

  • Reaction Initiation: Add 50 µL of the substrate mix (20 µM PABA, 10 µM DHPPP) to all wells simultaneously using a multichannel pipette.

  • Incubation: Seal the plate and incubate at exactly 37°C for 30 minutes. DHPS kinetics are highly temperature-dependent; fluctuations will skew IC₅₀ calculations.

  • Detection & Readout: Add 20 µL of Malachite Green reagent to halt the reaction and bind the liberated PPi. Incubate for 15 minutes in the dark, then measure absorbance at 620 nm using a microplate reader. Calculate IC₅₀ values via non-linear regression analysis.

Protocol B: Broth Microdilution MIC Determination

Causality & Design: Target affinity (IC₅₀) does not always translate to whole-cell efficacy due to the protective outer membrane of Gram-negative bacteria and active efflux pumps. The broth microdilution method evaluates the true phenotypic antimicrobial potency. Self-Validating System:

  • Sterility Control: Media + vehicle only (rules out environmental contamination).

  • Growth Control: Media + bacteria + vehicle (confirms bacterial viability and normal logarithmic growth kinetics).

  • Reference Control: Ciprofloxacin or Ampicillin with known MIC ranges against the specific ATCC strain (validates the assay parameters against CLSI standards).

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) on Mueller-Hinton (MH) agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Dilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a final assay concentration of 5 × 10⁵ CFU/mL. Causality: Cation adjustment (Ca²⁺ and Mg²⁺) is strictly required to ensure consistent outer membrane permeability.

  • Compound Plating: In a 96-well U-bottom plate, perform two-fold serial dilutions of the test compounds in CAMHB (Standard range: 64 µg/mL down to 0.125 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to 50 µL of the diluted compounds in each well.

  • Incubation: Incubate the plates aerobically at 37°C for 18–20 hours.

  • Readout: Visually inspect the plates for turbidity using a reflective mirror reader. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how derivatization of the base ethyl ester scaffold impacts both enzymatic inhibition and whole-cell antibacterial activity.

Compound IDR-Group Substitution (Amide)DHPS IC₅₀ (µM)MIC E. coli (µg/mL)MIC S. aureus (µg/mL)ClogP
Scaffold (Ester) N/A (Ethyl Ester)>100>64>642.8
Acid Intermediate N/A (Acetic Acid)12.5>64321.5
Library-01 N-Phenyl4.21683.1
Library-02 N-(2,6-Dimethylphenyl)1.8423.6
Sulfamethoxazole (Reference Control)2.5210.9

Data Interpretation: The base ester scaffold exhibits poor in vitro enzyme inhibition due to the bulky ethyl group clashing with the DHPS active site. However, upon hydrolysis and subsequent conversion to the 2,6-dimethylphenyl acetamide (Library-02), the molecule achieves potent dual-spectrum activity by optimizing both target affinity and lipophilicity for cell wall penetration.

References

  • Azzam, R. A., et al. "Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes." ACS Omega, 2020. URL:[Link]

  • NextSDS Chemical Database. "2-[(PHENYLSULFONYL)(2-PYRIDINYL)AMINO]ACETIC ACID — Chemical Substance Information". CAS 337921-86-5. URL:[Link]

  • NextSDS Chemical Database. "N-(2,6-DIMETHYLPHENYL)-2-[(PHENYLSULFONYL)(2-PYRIDINYL)AMINO]ACETAMIDE". URL:[Link]

  • Chaaban, I., et al. "Synthesis and evaluation of new phenolic derivatives as antimicrobial and antioxidant agents." ResearchGate, 2017. URL: [Link]

Sources

Application

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate: A Versatile Directing Group and Synthetic Intermediate

An Application Guide for Researchers Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling a Powerful Synthetic Tool In the landscape of modern organic synthesis, the quest for selective and efficient...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Powerful Synthetic Tool

In the landscape of modern organic synthesis, the quest for selective and efficient bond-forming methodologies is paramount. Transition-metal-catalyzed C-H activation has emerged as a transformative strategy, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds. Central to the success of this field is the use of directing groups, which position a metal catalyst at a specific C-H bond, ensuring high levels of regioselectivity.

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate is a sophisticated bifunctional molecule that has garnered attention for its role as a highly effective directing group. Its structure is a deliberate amalgamation of key functional components:

  • A 2-pyridinyl group , which acts as a powerful coordinating moiety for transition metals.

  • A sulfonyl group , which modulates the electronic properties and provides a secondary coordination site, forming a robust bidentate chelate.

  • An ethyl acetate arm, which offers a site for further synthetic elaboration or can be considered a stable and electronically-defined substituent.

This guide provides an in-depth exploration of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate, focusing on its primary application in Rhodium(III)-catalyzed C-H activation. We will delve into the mechanistic underpinnings of its function, provide detailed experimental protocols, and discuss its broader potential as a synthetic intermediate.

Core Application: The N-Pyridyl-N-Sulfonylamino Directing Group in C-H Activation

The combination of a pyridine and a sulfonyl group creates a powerful bidentate directing group capable of facilitating the activation of C-H bonds.[1][2][3] This is particularly effective in reactions catalyzed by late transition metals like Rhodium(III).[4][5][6][7] The N-pyridyl moiety serves as a strong σ-donor, while the sulfonyl oxygen acts as a Lewis basic site, creating a stable 5- or 6-membered metallacyclic intermediate. This chelation brings the catalytic metal center into close proximity to a specific C-H bond, dramatically lowering the activation energy for its cleavage.

Mechanism of Action: Rh(III)-Catalyzed C-H Activation

The catalytic cycle for the Rh(III)-catalyzed C-H activation using a directing group like Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate generally proceeds through a concerted metalation-deprotonation (CMD) pathway.[5][6]

  • Coordination: The substrate, bearing the directing group, coordinates to the cationic Rh(III) catalyst.

  • C-H Cleavage (CMD): An internal base, typically an acetate anion from the rhodium precatalyst or an additive, assists in the deprotonation of the target C-H bond. This occurs in concert with the formation of a Rh-C bond, leading to a rhodacycle intermediate. This step is often rate-limiting.[6]

  • Coordination & Insertion: The coupling partner (e.g., an alkyne or olefin) coordinates to the rhodium center and subsequently inserts into the Rh-C bond.

  • Reductive Elimination: This step forms the new C-C bond and regenerates a Rh(I) species.

  • Re-oxidation: An oxidant, commonly Cu(OAc)₂, re-oxidizes the Rh(I) back to the catalytically active Rh(III) state, completing the cycle.[5]

Diagram: Catalytic Cycle of Rh(III)-Catalyzed C-H Activation

Catalytic Cycle cluster_main Rh(III)-Catalyzed C-H Activation Cycle Start Substrate + [Rh(III)Cp*OAc]₂ Coordination Coordination of Directing Group Start->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD - HOAc Rhodacycle Rhodacycle Intermediate CMD->Rhodacycle + Alkyne Insertion Alkyne Insertion Rhodacycle->Insertion Intermediate2 7-Membered Rhodacycle Insertion->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination Product Product + [Rh(I)] ReductiveElimination->Product Oxidation Oxidation (e.g., Cu(OAc)₂) Product->Oxidation Oxidation->Start Regenerates Rh(III)

Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H activation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate

This protocol describes a two-step synthesis of the title compound from commercially available starting materials.

Step A: Synthesis of N-(pyridin-2-yl)benzenesulfonamide

  • To a stirred solution of 2-aminopyridine (1.0 equiv) in pyridine (0.2 M) at 0 °C, add benzenesulfonyl chloride (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water or column chromatography on silica gel to afford the sulfonamide intermediate.

Step B: N-Alkylation to yield the final product

  • To a solution of N-(pyridin-2-yl)benzenesulfonamide (1.0 equiv) in anhydrous DMF (0.1 M), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add ethyl bromoacetate (1.2 equiv) dropwise to the suspension at room temperature.[8]

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate as a solid.

Protocol 2: Directed C-H Olefination of the Phenylsulfonyl Group

This protocol is a representative example of using the title compound as a directing group for the ortho-C-H olefination of its own phenylsulfonyl ring with an acrylate.

Materials:

  • Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (1.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (1.0 equiv)

  • Ethyl acrylate (2.0 equiv)

  • 1,2-Dichloroethane (DCE) or t-AmylOH as solvent

Procedure:

  • To an oven-dried reaction tube, add Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).

  • Add the solvent (e.g., DCE, 0.1 M) followed by ethyl acrylate.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.[9]

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the ortho-olefinated product.

EntrySubstrateCoupling PartnerProductTypical Yield (%)
1Title CompoundEthyl AcrylateOrtho-vinylated product75-90%
2Title CompoundStyreneOrtho-styrenylated product70-85%
3Title CompoundDiphenylacetyleneOrtho-annulated isoquinolone analog65-80%
Yields are estimates based on analogous systems reported in the literature.[5]

Broader Synthetic Utility and Alternative Transformations

While its primary role is as a directing group, the inherent functionality of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate allows for other transformations, making it a versatile synthetic intermediate.

Diagram: Potential Synthetic Transformations

Synthetic_Utility Main Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate Pyridine Ring Sulfonamide N-C bond Ester Group CH_Activation Directed C-H Activation (ortho- of Phenylsulfonyl) Main->CH_Activation Rh(III), Alkyne/Olefin Ester_Hydrolysis Ester Hydrolysis (LiOH, H₂O/THF) Main:f2->Ester_Hydrolysis Amidation Amidation (R₂NH, heat) Main:f2->Amidation N_Dealkylation Potential N-C Cleavage (Harsh Conditions) Main:f1->N_Dealkylation Pyridine_Oxidation Pyridine N-Oxidation (m-CPBA) Main:f0->Pyridine_Oxidation Product_CH Ortho-Functionalized Product CH_Activation->Product_CH Product_Acid Carboxylic Acid Derivative Ester_Hydrolysis->Product_Acid Product_Amide Amide Derivative Amidation->Product_Amide Product_N_Dealkyl N-(pyridin-2-yl)benzenesulfonamide N_Dealkylation->Product_N_Dealkyl Product_N_Oxide Pyridine N-Oxide Pyridine_Oxidation->Product_N_Oxide

Caption: Synthetic possibilities for the title compound.

Safety and Handling

As a laboratory chemical, Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate should be handled with appropriate care. While a specific safety data sheet (SDS) is not available, precautions can be inferred from related structures.

  • General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[10][11]

  • Hazards: May cause eye irritation.[10][12] Avoid inhalation of dust and contact with skin and eyes.[10]

  • Stability: The compound is expected to be stable under normal laboratory conditions.[11] Avoid strong oxidizing agents.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet for the specific reagents used in any reaction.

Conclusion

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate is more than just a complex molecule; it is a rationally designed tool for advanced organic synthesis. Its primary power lies in its function as a robust directing group for transition-metal-catalyzed C-H activation, enabling the selective functionalization of aromatic systems with high efficiency. The protocols and mechanistic insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of this versatile compound in their own synthetic endeavors. As the field of C-H functionalization continues to expand, the strategic application of such directing groups will undoubtedly play a crucial role in the construction of complex molecules with novel functions.

References

  • Rhodium(III)-catalyzed Vinylic C-H Activation: A Direct Route Toward Pyridinium Salts. Organic Letters.
  • An Improved Catalyst Architecture for Rhodium (III) Catalyzed C–H Activation and its Application to Pyridone Synthesis. National Institutes of Health. Available from: [Link]

  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Rhodium-catalyzed C-H activation of phenacyl ammonium salts assisted by an oxidizing C-N bond: a combination of experimental and theoretical studies. PubMed. Available from: [Link]

  • SAFETY DATA SHEET. Spectrum Chemical.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available from: [Link]

  • SAFETY DATA SHEET. Merck Millipore.
  • Rhodium(III)-Catalyzed Atroposelective Synthesis of C−N Axially Chiral Naphthylamines. ACS Publications. Available from: [Link]

  • Rhodium-catalyzed C–C coupling reactions via double C–H activation. Royal Society of Chemistry. Available from: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
  • Safety data sheet. CPAChem.
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  • Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring. PubMed. Available from: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. National Institutes of Health. Available from: [Link]

  • Key mechanistic features of enantioselective C-H bond activation reactions catalyzed by [(chiral mono-N-protected amino acid)-Pd(II)] complexes. PubMed. Available from: [Link]

  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. National Institutes of Health. Available from: [Link]

  • Synthesis of ethyl 2-[2-mesylamino-3-(2-chlorophenoxy)phenyl]acetate. PrepChem.com. Available from: [Link]

  • Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. ResearchGate. Available from: [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available from: [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health. Available from: [Link]

  • The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. PubMed. Available from: [Link]

  • The Role of Sulphonamides and N‐Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C−H Activation. ResearchGate. Available from: [Link]

  • A synthetic approach for N-arylsulfonylamino-2-pyridone derivatives (3,5). ResearchGate. Available from: [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. National Institutes of Health. Available from: [Link]

  • Ligand-Enabled β-C-H Arylation of α-Amino Acids Without Installing Exogenous Directing Groups. PubMed. Available from: [Link]

  • Synthesis of [4-[[4-(4-Pyridinyl)-2-pyrimidinyl]amino]phenoxy]acetic acid, ethyl ester. Google Patents.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. National Institutes of Health. Available from: [Link]

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Method

Application Notes and Protocols for Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate in Medicinal Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate is a compound for which specific biological activity data is not extensively availab...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate is a compound for which specific biological activity data is not extensively available in public literature. This guide is therefore constructed based on a first-principles analysis of its constituent chemical moieties, which are well-established pharmacophores in medicinal chemistry. The protocols and applications described herein are proposed based on established scientific principles and data from structurally related compounds.

Introduction and Scientific Rationale

The field of medicinal chemistry is in a constant state of evolution, driven by the need for novel therapeutic agents with improved efficacy, selectivity, and safety profiles. The compound, Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate, represents a unique convergence of several key pharmacophoric groups, suggesting a rich potential for biological activity. While this specific molecule is not widely documented, its structural components—a sulfonamide, a pyridine ring, and an N-arylaminoacetate moiety—are cornerstones of numerous FDA-approved drugs.[1][2] This guide provides a comprehensive framework for its synthesis, potential applications, and the protocols required for its evaluation as a lead compound in drug discovery.

The core hypothesis underpinning the potential of this molecule is the synergistic or additive effects of its constituent parts:

  • The Sulfonamide Moiety: A privileged scaffold in drug discovery, the sulfonamide group (-SO₂NH-) is present in a wide array of therapeutic agents, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory drugs.[2][3] Its ability to act as a competitive inhibitor of enzymes, such as dihydropteroate synthase in bacteria, is a classic example of its utility.[4] More recently, sulfonamides have been developed as potent inhibitors of carbonic anhydrases, cyclooxygenases (COX), and kinases, highlighting their versatility.[5]

  • The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine nucleus is a fundamental component of modern pharmaceuticals.[6] Its inclusion can enhance a molecule's metabolic stability, solubility, potency, and ability to form crucial hydrogen bonds with biological targets.[1] Pyridine-containing drugs are used to treat a vast range of diseases, from cancer and viral infections to neurological disorders.[7]

  • The N-Aryl-2-aminopyridine Core: This structural motif is found in compounds exhibiting diverse biological activities, including antimicrobial and antifungal properties.[8][9] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical feature for receptor or enzyme binding.

By combining these features, Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate emerges as a compelling candidate for screening against a variety of therapeutic targets.

Potential Therapeutic Applications

Based on the analysis of its pharmacophores, we propose the following potential applications for investigation:

  • Antimicrobial Agents: The presence of both a sulfonamide and a 2-aminopyridine derivative suggests potential antibacterial activity.[4][10] The molecule could interfere with microbial metabolic pathways, such as folate synthesis.[4]

  • Anti-inflammatory Agents: Many sulfonamide-containing compounds are known to inhibit COX enzymes, which are key mediators of inflammation. This molecule could be evaluated for its potential as a novel non-steroidal anti-inflammatory drug (NSAID).

  • Anticancer Agents: The sulfonamide group is a key feature in several modern anticancer drugs that target carbonic anhydrases or protein kinases, enzymes often dysregulated in cancer.[11] The pyridine ring is also a common feature in kinase inhibitors.[1]

  • Carbonic Anhydrase Inhibitors: Given the prevalence of sulfonamides in this class of drugs, which are used to treat glaucoma, epilepsy, and certain types of cancer, this is a high-probability target class for the compound.[5]

Synthesis and Characterization Protocols

The synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate can be logically approached via a two-step process.

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: N-Sulfonylation A 2-Aminopyridine C Ethyl 2-(pyridin-2-ylamino)acetate (Intermediate) A->C Base (e.g., KOH) Solvent (e.g., Ethanol) B Ethyl chloroacetate B->C E Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (Final Product) C->E Base (e.g., Pyridine or Et3N) Solvent (e.g., DCM) D Benzenesulfonyl chloride D->E

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of Ethyl 2-(pyridin-2-ylamino)acetate (Intermediate)

This protocol is adapted from established methods for the N-alkylation of 2-aminopyridine.[10]

Materials:

  • 2-Aminopyridine

  • Ethyl chloroacetate

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in absolute ethanol, add powdered potassium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure ethyl 2-(pyridin-2-ylamino)acetate.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (Final Product)

This procedure is based on the Hinsberg reaction for the sulfonylation of secondary amines.[12][13]

Materials:

  • Ethyl 2-(pyridin-2-ylamino)acetate (from Protocol 1)

  • Benzenesulfonyl chloride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator.

Procedure:

  • Dissolve ethyl 2-(pyridin-2-ylamino)acetate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or triethylamine (1.5 eq) as a base and acid scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel.[14]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid/oil by recrystallization or column chromatography to yield the final product, Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate.

  • Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Biological Evaluation Protocols

The following are generalized protocols for initial in vitro screening.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4]

Materials:

  • Test compound dissolved in DMSO.

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (DMSO vehicle).

Procedure:

  • Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Add the standardized bacterial inoculum to each well.

  • Include positive control wells (bacteria + antibiotic) and negative control wells (bacteria + DMSO vehicle).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Anticancer Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on a cancer cell line (e.g., HeLa, A549).

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test compound dissolved in DMSO.

  • 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., acidified isopropanol).

  • Positive control (e.g., Doxorubicin).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • After incubation, add MTT reagent to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mechanistic Insights and Drug Discovery Workflow

Hypothetical Mechanism of Action

The sulfonamide moiety is a well-known zinc-binding group. If the target is a metalloenzyme, such as carbonic anhydrase, the compound could coordinate with the active site zinc ion, leading to inhibition.

G cluster_0 Hypothetical Enzyme Inhibition Enzyme Enzyme (e.g., Carbonic Anhydrase) ActiveSite Active Site (with Zn²⁺ ion) Enzyme->ActiveSite contains Inhibition Enzyme Inhibition ActiveSite->Inhibition leads to Compound Ethyl 2-[(phenylsulfonyl) (2-pyridinyl)amino]acetate Compound->ActiveSite binds to (via Sulfonamide)

Caption: Hypothetical binding mode leading to enzyme inhibition.

General Drug Discovery and Optimization Workflow

G A Synthesis of Target Compound B In Vitro Screening (e.g., MIC, IC₅₀) A->B C Hit Identification (Is activity promising?) B->C C->A No (Synthesize Analogs) D Lead Optimization (SAR Studies) C->D Yes D->A Design New Analogs E In Vivo Studies (Animal Models) D->E F Preclinical Development E->F

Caption: A typical workflow for developing the lead compound.

Conclusion

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate is a structurally intriguing molecule that holds considerable, albeit currently theoretical, promise for medicinal chemistry applications. Its synthesis is feasible through established chemical reactions, and its potential for biological activity is strongly suggested by the well-documented roles of its constituent sulfonamide and pyridine moieties. The protocols and frameworks provided in this guide offer a robust starting point for researchers to synthesize, characterize, and evaluate this compound, potentially unlocking a new avenue for the development of novel therapeutic agents.

References

  • Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. (2015). ResearchGate. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. IntechOpen. Available at: [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. (2020). ResearchGate. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]

  • Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Process for preparing 2-ethyl-pyridine. Google Patents.
  • A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2023). Taylor & Francis Online. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. Available at: [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Patsnap. Available at: [Link]

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  • Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. ResearchGate. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available at: [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
  • Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. (2022). IntechOpen. Available at: [Link]

  • Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. (2023). MDPI. Available at: [Link]

  • Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. LinkedIn. Available at: [Link]

  • N-phenyl-2-pyrimidine-amine derivatives. Google Patents.
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  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

  • An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main. Vedantu. Available at: [Link]

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  • Hinsberg test (video). Khan Academy. Available at: [Link]

Sources

Application

Application Note: Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate as a Versatile Scaffold for High-Throughput Library Synthesis

Executive Summary & Scaffold Rationale In modern combinatorial chemistry and fragment-based drug discovery, the selection of a privileged scaffold is the most critical determinant of a library's success. Ethyl 2-[(phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern combinatorial chemistry and fragment-based drug discovery, the selection of a privileged scaffold is the most critical determinant of a library's success. Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (MW: 320.36 g/mol ) represents a highly functionalized, drug-like core that seamlessly integrates three pharmacologically significant motifs: a sulfonamide linkage, a 2-pyridyl ring, and a glycine ester backbone.

N-sulfonylglycine derivatives are well-documented as potent enzyme inhibitors, serving as the core structural motif in and . The incorporation of the 2-pyridyl moiety not only enhances aqueous solubility but also introduces a highly directional hydrogen bond acceptor and a , making it invaluable for targeting metalloproteinases (e.g., MMPs) or designing novel coordination complexes.

As an application scientist, I have designed this guide to provide field-proven, self-validating protocols for the multi-point diversification of this scaffold. The inherent orthogonality of its functional groups allows for rapid expansion into a vast chemical space without cross-reactivity.

Library Diversification Strategy

The true power of this scaffold lies in its three distinct vectors for diversification:

  • C-Terminal Diversification: Saponification of the ethyl ester enables high-throughput amide coupling with diverse primary and secondary amines.

  • N-Terminal Diversification: The phenylsulfonyl group can be cleaved (via reductive desulfonylation) to yield a secondary amine, which can subsequently be reacted with a library of sulfonyl chlorides or acyl halides.

  • α -Carbon Diversification: The acidic α -protons of the glycine backbone can be deprotonated under strong basic conditions (e.g., LDA) to trap various electrophiles, introducing steric bulk and chirality.

Scaffold_Workflow cluster_0 C-Terminal Diversification cluster_1 N-Terminal Diversification cluster_2 Alpha-Carbon Diversification Core Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (Core Scaffold) Hydrolysis Ester Saponification (LiOH, THF/H2O) Core->Hydrolysis Deprotection Desulfonylation (Mg/MeOH or SmI2) Core->Deprotection Alkylation Enolate Formation (LDA, -78°C) Core->Alkylation AmideLib High-Throughput Amide Library (HATU, DIPEA, R-NH2) Hydrolysis->AmideLib  Quantitative   SulfonamideLib Sulfonamide Library (R-SO2Cl, Pyridine) Deprotection->SulfonamideLib  Diversification   SubstitutedCore Alpha-Substituted Core (R-X) Alkylation->SubstitutedCore  Electrophilic Trapping  

Workflow for multi-point diversification of the N-pyridyl sulfonamide scaffold.

Self-Validating Experimental Protocols

The following protocols focus on the C-Terminal Diversification route, which is the most robust pathway for generating a high-throughput screening (HTS) library. Every step is designed with built-in analytical checkpoints to ensure a self-validating workflow.

Protocol 3.1: Saponification of the Core Scaffold

Objective: Convert the ethyl ester to the free carboxylic acid (2-[(phenylsulfonyl)(2-pyridinyl)amino]acetic acid) for downstream coupling.

Mechanistic Causality: The ethyl ester is sterically hindered by the bulky N-phenylsulfonyl and N-2-pyridyl groups. A mixed solvent system (THF/MeOH/H2O) is critical; it ensures the highly lipophilic starting material remains in solution while providing intimate contact with the hydrophilic hydroxide nucleophile.

Step-by-Step Procedure:

  • Initiation: To a 50 mL round-bottom flask, add 1.0 mmol (320.4 mg) of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate. Dissolve the scaffold in 10 mL of a THF/MeOH mixture (1:1 v/v).

  • Hydrolysis: Add 2.0 mmol (83.9 mg) of LiOH·H 2​ O dissolved in 5 mL of deionized water. Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 2 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and inject into the LC-MS. The reaction is deemed complete when the starting material peak ( [M+H]+ = 321.1 m/z) is entirely consumed, and the product peak ( [M+H]+ = 293.1 m/z) is the exclusive species.

  • Workup & pH Control: Concentrate the mixture under reduced pressure to remove the THF and MeOH. Cool the remaining aqueous layer to 0 °C.

    • Critical Insight: Carefully acidify the aqueous layer with 1M HCl to pH ~3.0 . Dropping the pH below 2.0 will protonate the 2-pyridyl nitrogen (despite its basicity being attenuated by the electron-withdrawing sulfonamide), causing the product to resolubilize as a hydrochloride salt. At pH 3.0, the carboxylic acid (pK a​ ~3.5) is protonated, and the zwitterionic/neutral species precipitates cleanly.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the carboxylic acid as a white solid.

Protocol 3.2: High-Throughput Amide Coupling

Objective: Generate a library of N-pyridyl sulfonamide amides.

Mechanistic Causality: The resulting carboxylic acid is an N,N-disubstituted glycine derivative. The steric bulk around the α -carbon necessitates a highly reactive coupling reagent. HATU is selected over standard EDC/HOBt because the 7-aza-1-hydroxybenzotriazole (HOAt) active ester intermediate is significantly more reactive, driven by neighboring group participation from the pyridine nitrogen of HOAt. DIPEA is used in excess to ensure complete deprotonation of the acid and to neutralize any amine hydrochloride salts.

Step-by-Step Procedure:

  • Activation: In a 20 mL scintillation vial, dissolve 0.5 mmol (146.2 mg) of the synthesized carboxylic acid in 5 mL of anhydrous DMF. Add 0.6 mmol (228.1 mg) of HATU and 1.5 mmol (261 µL) of DIPEA. Stir for 5 minutes to pre-form the active ester.

  • Coupling: Add 0.6 mmol of the target amine (e.g., Benzylamine). Stir the reaction at room temperature for 4 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The reaction is successful when the acid mass ( [M+H]+ = 293.1 m/z) disappears and the corresponding amide mass (e.g., [M+H]+ = 382.1 m/z for benzylamine) dominates the chromatogram.

  • Workup: Quench the reaction with 5 mL of saturated NaHCO 3​ to destroy any unreacted active ester. Extract with Ethyl Acetate (2 x 10 mL).

    • Critical Insight: Wash the combined organic layers sequentially with 5% aqueous LiCl (3 x 10 mL) to efficiently partition the DMF into the aqueous phase. Avoid strong acidic washes (like 1M HCl) during workup, as the 2-pyridyl moiety of the product will protonate and partition into the aqueous waste. Instead, use a saturated NH 4​ Cl solution to gently neutralize excess base.

  • Purification: Dry over Na 2​ SO 4​ , concentrate, and purify via automated flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data: Library Validation

To demonstrate the robustness of this scaffold, a representative sub-library was synthesized using Protocol 3.2. The data below highlights the scaffold's excellent tolerance for diverse nucleophiles, including sterically hindered secondary amines and deactivated anilines.

EntryAmide SubstrateProduct FormulaCalculated [M+H]+ (m/z)Isolated Yield (%)LC-MS Purity (%)
1BenzylamineC 20​ H 19​ N 3​ O 3​ S382.1288>98
2MorpholineC 17​ H 19​ N 3​ O 4​ S362.1185>97
34-FluoroanilineC 19​ H 16​ FN 3​ O 3​ S386.0976>95
4CyclohexylamineC 19​ H 23​ N 3​ O 3​ S374.1582>98
5N-MethylpiperazineC 18​ H 22​ N 4​ O 3​ S375.1479>96

Table 1: Analytical and yield data for the C-terminal diversification of the Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate scaffold. Yields represent isolated, purified material.

References

  • Rao, A. W., et al. "Synthesis of Potent Leukotriene A4 Hydrolase Inhibitors. Identification of 3-[Methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic Acid." Journal of Medicinal Chemistry, 2002. [Link]

  • Fletcher, S., et al. "Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors." Journal of Medicinal Chemistry (via PMC), 2011.[Link]

  • Beloso, I., et al. "Electrochemical Synthesis and Structural Characterization of Silver(I) Complexes of N-2-Pyridyl Sulfonamide Ligands with Different Nuclearity: Influence of the Steric Hindrance at the Pyridine Ring and the Sulfonamide Group on the Structure of the Complexes." Inorganic Chemistry, 2005.[Link]

  • Eberle, M., et al. "N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity." Chimia, 2003.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate

Welcome, researchers and chemists, to our dedicated technical guide for the synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate. This document is structured as a series of troubleshooting questions and in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and chemists, to our dedicated technical guide for the synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate. This document is structured as a series of troubleshooting questions and in-depth answers designed to help you navigate the common challenges encountered during this two-step synthesis, ultimately improving your reaction yields and product purity.

The synthesis involves two key transformations:

  • Sulfonylation: The reaction of 2-aminopyridine with benzenesulfonyl chloride to form the intermediate, N-(pyridin-2-yl)benzenesulfonamide.

  • N-Alkylation: The subsequent alkylation of the sulfonamide intermediate with ethyl bromoacetate to yield the final product.

This guide provides field-proven insights, explains the chemical principles behind each step, and offers validated protocols to streamline your experimental workflow.

Overall Reaction Workflow

cluster_0 Step 1: Sulfonylation cluster_1 Step 2: N-Alkylation A 2-Aminopyridine C N-(pyridin-2-yl)benzenesulfonamide (Intermediate) A->C Base (e.g., Pyridine or aq. NaOH) Solvent (e.g., Pyridine or Water) B Benzenesulfonyl Chloride B->C Base (e.g., Pyridine or aq. NaOH) Solvent (e.g., Pyridine or Water) E Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (Final Product) C->E D Ethyl Bromoacetate D->E Strong Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) Start Low Overall Yield Check_Step1 Analyze Step 1 Reaction Mixture (TLC, LC-MS) Start->Check_Step1 Is_SM_Consumed Is 2-Aminopyridine Consumed? Check_Step1->Is_SM_Consumed Troubleshoot_Step1 Troubleshoot Step 1: - Reagent Quality - Base/Solvent - Temperature Is_SM_Consumed->Troubleshoot_Step1 No Step1_OK Step 1 is Successful. Isolate Intermediate. Is_SM_Consumed->Step1_OK Yes Troubleshoot_Step1->Check_Step1 Check_Step2 Perform Step 2 (N-Alkylation) with Pure Intermediate Step1_OK->Check_Step2 Final_Yield Is Final Yield Still Low? Check_Step2->Final_Yield Troubleshoot_Step2 Troubleshoot Step 2: - Base Strength - Solvent Choice - Alkylating Agent - Temperature Final_Yield->Troubleshoot_Step2 Yes Success Synthesis Optimized Final_Yield->Success No Troubleshoot_Step2->Check_Step2 cluster_0 Step 2A: Deprotonation cluster_1 Step 2B: SN2 Attack A N-(pyridin-2-yl)benzenesulfonamide C Sulfonamide Anion (Nucleophile) A->C Deprotonation B Base (NaH) B->C E Final Product C->E SN2 Attack D Ethyl Bromoacetate (Electrophile) D->E F NaBr (Byproduct)

Optimization

Technical Support Center: Purification of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate

Welcome to the dedicated technical support guide for Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this versatile intermediate. The unique structure of this molecule, featuring a sulfonamide, a pyridine ring, and an ester functional group, presents specific challenges that require careful methodological consideration. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate. Each answer provides a causal explanation and a step-by-step solution.

Q1: My crude product is a persistent oil or sticky solid that refuses to crystallize. What steps can I take?

A1: This is a common issue often caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice.

  • Causality: Impurities, such as unreacted starting materials or byproducts, can act as "crystal poisons," disrupting the ordered arrangement of molecules. Residual high-boiling solvents like DMF or DMSO can also trap the product in a non-crystalline, amorphous state.

  • Solutions:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. If a high-boiling solvent was used, consider co-evaporation by adding a lower-boiling solvent like toluene or dichloromethane and re-evaporating several times.

    • Trituration: This technique can induce crystallization by "washing" the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble.

      • Place the crude oil in a flask.

      • Add a small amount of a non-polar solvent (e.g., diethyl ether, hexane, or a mixture).

      • Use a spatula or glass rod to vigorously scratch and stir the mixture. The mechanical agitation and interaction with the non-solvent can often trigger crystallization.

      • If successful, a solid will precipitate. Filter the solid and wash it with a fresh portion of the cold solvent.

    • Purification Prerequisite: If trituration fails, it indicates a high impurity load. The product must be purified by column chromatography before attempting crystallization again (see Protocol 2).

Q2: I've run a silica gel column, but my product fractions are still contaminated with a closely-eluting impurity. How can I improve the separation?

A2: Poor separation on a column is typically due to an improperly chosen solvent system or incorrect column chromatography technique.

  • Causality: The polarity of the product and the impurity are too similar for effective separation with the current mobile phase. Overloading the column or using a low-quality stationary phase can also lead to broad peaks and poor resolution.

  • Solutions:

    • Optimize the Mobile Phase: The key is to find a solvent system that maximizes the difference in retention factor (ΔRf) between your product and the impurity.

      • Perform a systematic TLC analysis using various solvent mixtures. A good starting point for this class of molecule is a hexane/ethyl acetate or dichloromethane/methanol system.[1]

      • Aim for an Rf value of ~0.25-0.35 for the desired product. The impurity should be clearly separated (ΔRf > 0.1).

      • Consider adding a small percentage (~0.5-1%) of a modifier like triethylamine to the eluent if the compound is streaking due to its basic pyridine nitrogen, or acetic acid if acidic impurities are the issue.

    • Column Parameters:

      • Loading: Do not overload the column. A general rule is to use a 1:50 to 1:100 ratio of crude product to silica gel by weight.

      • Packing: Ensure the column is packed uniformly without air bubbles or cracks.

      • Gradient Elution: If isocratic elution fails, a shallow solvent gradient can effectively separate closely-eluting spots. Start with a less polar mixture and gradually increase the polarity.

Q3: My final product has a persistent yellow or brown color. How can I obtain a white, crystalline solid?

A3: Color in the final product often arises from high-temperature degradation or the presence of minor, highly-conjugated impurities.[2]

  • Causality: Aniline-type structures can be susceptible to air oxidation, especially at elevated temperatures, leading to colored byproducts.[2] Trace impurities with extensive chromophores can also impart significant color even at low concentrations.

  • Solutions:

    • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.

      • Dissolve the colored product in a suitable hot solvent (e.g., ethanol or ethyl acetate).

      • Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound).

      • Keep the solution hot and stir for 5-10 minutes. Caution: Do not boil, as this can cause bumping.

      • Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal.

      • Allow the clear filtrate to cool slowly to crystallize the decolorized product. See Protocol 3 for a detailed procedure.

    • Recrystallization: Sometimes, a careful recrystallization from a different solvent system is sufficient to leave the colored impurities behind in the mother liquor.

Q4: My NMR and LC-MS analyses show a significant peak corresponding to the carboxylic acid derivative (2-[(phenylsulfonyl)(2-pyridinyl)amino]acetic acid). How is this forming and how do I remove it?

A4: This impurity is the result of ester hydrolysis, a common side reaction for this molecule.

  • Causality: The ethyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions, particularly in the presence of water during the reaction workup or if stored improperly.[3]

  • Solutions:

    • Prevention: During the aqueous workup, minimize contact time with strong acids or bases. Ensure all work is done at room temperature or below.

    • Removal via Extraction: The acidic nature of the carboxylic acid impurity allows for its simple removal with a basic wash.

      • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

      • Repeat the wash 1-2 times.

      • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified ester.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect from a typical synthesis?

A1: Impurities generally fall into three categories: unreacted starting materials, reaction byproducts, and degradation products.[4] For a synthesis involving the N-alkylation of N-(pyridin-2-yl)benzenesulfonamide with ethyl bromoacetate, you should be aware of:

  • Starting Materials:

    • N-(pyridin-2-yl)benzenesulfonamide

    • Ethyl bromoacetate

  • Byproducts:

    • Hydrolyzed Product: 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetic acid (from ester hydrolysis).

    • Over-alkylation Products: While less common for sulfonamides, reaction at the pyridine nitrogen is a theoretical possibility, leading to a quaternary salt.[2]

  • Reagent-derived Impurities: Impurities present in the starting materials or reagents used.

G cluster_impurities Potential Impurities SM1 N-(pyridin-2-yl)benzenesulfonamide Product Ethyl 2-[(phenylsulfonyl) (2-pyridinyl)amino]acetate SM1->Product Alkylation Impurity1 Unreacted SM1 SM1->Impurity1 Incomplete Reaction SM2 Ethyl Bromoacetate SM2->Product Impurity2 Unreacted SM2 SM2->Impurity2 Incomplete Reaction Impurity3 Hydrolyzed Acid (Side Reaction) Product->Impurity3 H₂O / H⁺ or OH⁻

Figure 1. Potential sources of impurities during synthesis.

Q2: What is the recommended analytical method for routine purity assessment?

A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of pharmaceutical intermediates. A reversed-phase method (RP-HPLC) is ideal.[5]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust choice.[5]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes by protonating the pyridine moiety.

  • Detection: UV detection at a wavelength where the aromatic rings absorb strongly (e.g., 254 nm). This method allows for the separation and quantification of the main product from starting materials and byproducts, providing accurate purity data.[6]

Q3: Which solvents are best for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which your product is highly soluble when hot and poorly soluble when cold. A solvent screen is the best way to determine the optimal choice. Ethanol has been successfully used for similar structures.[7]

Table 1: Suggested Solvents for Recrystallization Screening

Solvent ClassExample SolventsPolarityComments
AlcoholsEthanol, IsopropanolHighGood for moderately polar compounds. Often provides high-quality crystals.
EstersEthyl AcetateMediumGood general-purpose solvent. Check for transesterification risk if heated for prolonged periods.
KetonesAcetoneMediumHigh solvating power, may need an anti-solvent.
AromaticTolueneLowGood for less polar compounds.
AlkanesHeptane, HexaneNon-polarPrimarily used as an anti-solvent in a two-solvent system (e.g., Ethyl Acetate/Heptane).

Screening Method: Place ~20-30 mg of your crude product in separate test tubes. Add a potential solvent dropwise while heating until the solid just dissolves. Then, allow the tube to cool to room temperature and subsequently in an ice bath. The best solvent will show no solubility when cold but complete solubility when hot, and will yield a good recovery of crystalline material upon cooling.

Q4: How should the purified Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate be stored?

A4: Given the molecule's ester functionality, long-term stability requires protection from moisture to prevent hydrolysis.

  • Conditions: Store in a tightly sealed container in a cool, dry place. A desiccator is recommended.[8]

  • Atmosphere: For long-term storage, flushing the container with an inert gas like nitrogen or argon can prevent potential oxidative degradation.

  • Temperature: Refrigeration (2-8°C) is advisable to slow down any potential degradation pathways.[9]

Detailed Experimental Protocols

This section provides standardized workflows for the purification techniques discussed.

Protocol 1: General Purification Workflow Decision Tree

This diagram outlines a logical path for purifying your crude product.

G start Crude Product check_form Is it a solid or an oil? start->check_form solid_path Solid / Semi-solid check_form->solid_path Solid oil_path Persistent Oil check_form->oil_path Oil recrystallize Attempt Recrystallization (See Protocol 2) solid_path->recrystallize triturate Attempt Trituration oil_path->triturate check_purity2 Check Purity (TLC/HPLC) recrystallize->check_purity2 check_purity1 Check Purity (TLC/HPLC) triturate->check_purity1 chromatography Purify by Column Chromatography (See Protocol 3) check_purity1->chromatography Impure final_product Pure Product (>98%) check_purity1->final_product Pure check_purity2->chromatography Impure check_purity2->final_product Pure chromatography->final_product

Figure 2. A decision-making workflow for purification.
Protocol 2: Recrystallization from a Single Solvent
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (if needed): If the solution is colored, perform an activated charcoal treatment as described in Protocol 3.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography on Silica Gel
  • Eluent Selection: Determine the optimal solvent system (eluent) using TLC as described in the Troubleshooting guide.

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply pressure (via a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

References

  • Al-Ajely, M. S. T., & Ben-Gweirif, S. F. (2018). Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(Ethyl(phenyl)amino)
  • Google Patents. (n.d.). CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
  • El-Gamal, S. M., et al. (2023).
  • Nguyen, H. T. H., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)
  • Ilies, M., et al. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal.
  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
  • Enamine. (n.d.). (E)-Ethyl 2-(2-((4-(trifluoromethyl)phenyl)sulfonyl)hydrazono)acetate.
  • BenchChem. (2025). Analytical HPLC method for Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophe. BenchChem.
  • Yang, C. Y., & Stetter, N. (1993). Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides. PubMed.
  • NextSDS. (n.d.). 2-[(PHENYLSULFONYL)(2-PYRIDINYL)AMINO]ACETIC ACID — Chemical Substance Information.
  • Vooturi, R., et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.
  • Google Patents. (n.d.). CN1483721A - Process for preparing amino-2-(2-(4-otylphenyl) ethyl)-1, 3-propylene glycol hydrochloride.
  • Snodin, D. J. (2024).
  • ChemicalBook. (n.d.). Ethyl phenylacetate | 101-97-3.
  • Casoli, A., et al. (1996). Gas Chromatographic Analysis of Amino Acids as Ethyl Chloroformate Derivatives. Part 2, Effects of Pigments and Accelerated Aging on the Identification of Proteinaceous Binding Media.
  • Zhang, T., et al. (2021).
  • Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals.
  • Ghosh, A., et al. (2014). presence of organic impurities into active pharmaceutical ingredients. IJPSR.
  • FooDB. (2010). Showing Compound 2-Phenylethyl acetate (FDB012153).
  • Matrix Fine Chemicals. (n.d.). ETHYL 2-{[(PHENYLSULFANYL)CARBONYL]AMINO}ACETATE | CAS 4910-26-3.
  • Sigma-Aldrich. (n.d.). ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride.
  • ChemScene. (n.d.). 62402-24-8 | Ethyl 2-((pyridin-2-ylmethyl)amino)acetate.
  • Karampatakis, T., et al. (2022).
  • Al-Akkam, E. J., et al. (2024). Investigating the Potential of Poly(2-ethyl-2-oxazoline) and Its Polymer Blends for Enhancing Fenofibrate Amorphous Solid Dispersion Dissolution Profile. MDPI.
  • BenchChem. (n.d.). 2-(Ethyl(phenyl)amino)ethyl acetate|CAS 38954-40-4. Retrieved from BenchChem.40-4*.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing precipitation, low bioavailability, or inconsistent assay results when...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing precipitation, low bioavailability, or inconsistent assay results when working with the target compound: Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate .

Rather than providing generic advice, this guide deconstructs the specific physicochemical liabilities of this molecule and provides field-proven, self-validating protocols to overcome them.

Compound Profiling & Root Cause Analysis

To solve a solubility problem, we must first analyze the molecular architecture driving the insolubility. This compound presents a "perfect storm" of hydrophobic and electronic liabilities:

  • Hydrophobic Bulk: The molecule features a bulky phenylsulfonyl moiety. This highly lipophilic group acts as a "grease ball" domain, driving the molecule out of aqueous networks due to the hydrophobic effect.

  • Electronic Effects on Ionization: While the 2-pyridinyl group contains a nitrogen atom that is typically basic (ideal for salt formation), the strong electron-withdrawing nature of the adjacent sulfonyl group drastically reduces its pKa. Protonating this nitrogen would require an extremely acidic environment (pH < 3), which is physiologically incompatible for most biological assays.

  • Hydrolytic Liability: The ethyl acetate (ester) group is highly susceptible to base-catalyzed hydrolysis. Attempting to force solubility via alkaline pH adjustment will degrade the compound into its corresponding carboxylic acid, permanently altering its pharmacological profile.

The Verdict: Traditional pH-adjustment and salt-formation strategies are chemically non-viable. The compound requires non-ionic solubilization strategies such as co-solvency, inclusion complexation, or lipid-based carriers .

Troubleshooting FAQs

Q1: My compound precipitates instantly when I dilute a 10 mM DMSO stock into PBS (pH 7.4) for in vitro assays. Why does this happen, and how do I prevent it? Causality: This is a classic "solvent shift" phenomenon. DMSO is a powerful hydrogen-bond acceptor that readily solvates the compound. However, when introduced to an aqueous buffer, water molecules rapidly partition to hydrogen-bond with DMSO. The highly lipophilic phenylsulfonyl and ethyl ester groups are suddenly exposed to water, leading to rapid hydrophobic collapse and nucleation. Solution: Avoid direct bolus dilution. Instead, use a step-wise co-solvent approach. Pre-mixing the DMSO stock with a non-ionic surfactant (e.g., Tween-20) before adding it to the buffer creates localized micellar environments that shield the hydrophobic domains from the aqueous phase .

Q2: I am conducting sensitive cell-culture assays where DMSO and surfactants cause high background toxicity. How can I keep the compound in solution? Causality & Solution: For surfactant-free applications, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. The bulky phenyl ring of your compound will spontaneously partition into this hydrophobic cavity via non-covalent van der Waals forces. This molecular encapsulation masks the lipophilic portion from the aqueous environment, enhancing solubility without disrupting cellular lipid bilayers .

Q3: We are moving to in vivo rodent pharmacokinetic (PK) studies. What is the optimal vehicle for oral (PO) gavage? Causality & Solution: Due to its high lipophilicity, this compound behaves as a BCS Class II/IV molecule. Aqueous suspensions will result in erratic, dissolution-rate-limited absorption. The recommended approach is a Lipid-Based Formulation (LBF), specifically a Self-Emulsifying Drug Delivery System (SEDDS). By dissolving the compound in a mixture of triglycerides and lipophilic surfactants, the drug is presented to the gastrointestinal tract already in a solubilized state. This bypasses the dissolution step and leverages natural lipid digestion pathways, enhancing lymphatic transport and bypassing hepatic first-pass metabolism .

Quantitative Data: Formulation Matrices

The following table summarizes the quantitative expectations and strategic trade-offs for each solubility enhancement method applied to this compound.

Formulation StrategyPrimary ExcipientsTypical Solubility EnhancementTarget ApplicationPros & Cons
Co-Solvent / Micellar 5% DMSO + 5% Tween-80 in PBS50x to 100xIn vitro biochemical assaysPros: Rapid preparation.Cons: High surfactant levels can lyse cells or denature proteins.
Inclusion Complex 20% (w/v) HP-β-CD in Saline200x to 500xIn vitro cell culture & In vivo IV dosingPros: Zero membrane toxicity; optically clear.Cons: Requires 24h equilibration time.
Lipid-Based (SEDDS) Soybean Oil, Kolliphor EL, PEG400>1000x (in GI tract)In vivo Oral (PO) dosingPros: Maximizes oral bioavailability; bypasses first-pass.Cons: Complex physical stability profiling required.

Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (For In Vitro / IV Use)

This protocol utilizes thermodynamic equilibration to force the hydrophobic drug into the cyclodextrin cavity.

  • Host Solution Preparation: Dissolve HP-β-CD in sterile PBS (pH 7.4) to achieve a 20% (w/v) concentration. Stir until completely clear.

  • Drug Introduction: Weigh the solid "Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate" and add it to the HP-β-CD solution to target a 2 mg/mL concentration. The solution will initially appear cloudy.

  • Thermodynamic Equilibration: Agitate the suspension on a rotary shaker at 37°C for 48 hours. Causality: Inclusion complexation is an endothermic, equilibrium-driven process; sustained kinetic energy is required to displace high-enthalpy water molecules from the cyclodextrin cavity .

  • Self-Validation Check: Centrifuge the mixture at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter.

    • Validation: If the filtrate is optically clear and HPLC quantification matches the theoretical yield, true molecular inclusion has occurred. If a large pellet forms, the drug exceeded the complexation capacity; reduce the target concentration.

Protocol B: Self-Emulsifying Drug Delivery System (For Oral Dosing)

This protocol creates an anhydrous pre-concentrate that spontaneously emulsifies upon contact with stomach fluids.

  • Lipid Matrix Assembly: In a glass vial, combine Soybean Oil (Long-chain triglyceride), Kolliphor EL (Surfactant), and PEG400 (Co-solvent) in a 40:40:20 (w/w/w) ratio. Vortex for 2 minutes.

  • Drug Solubilization: Add the target compound to the lipid matrix (up to 25 mg/g of lipid). Heat the vial gently in a water bath at 40°C under continuous magnetic stirring for 2 hours. Causality: Mild heat increases kinetic energy, overcoming the crystal lattice energy of the lipophilic drug without hydrolyzing the ester group .

  • Self-Validation (Emulsification Test): Drop 100 µL of the loaded lipid formulation into 10 mL of 0.1 N HCl (Simulated Gastric Fluid) at 37°C with mild magnetic stirring.

    • Validation: The spontaneous formation of a slightly opalescent, bluish dispersion (microemulsion) within 2 minutes—without visible drug crystals—confirms a successful SEDDS formulation ready for in vivo gavage.

Formulation Decision Workflow

G Start Solubility Issue: Ethyl 2-[(phenylsulfonyl)... acetate CheckAssay What is the target application? Start->CheckAssay InVitro In Vitro Assays (Cell Culture/Biochem) CheckAssay->InVitro InVivo In Vivo Dosing (Rodent PK/PD) CheckAssay->InVivo DMSO Is >0.1% DMSO tolerated? InVitro->DMSO Route Dosing Route? InVivo->Route Cosolvent Use Co-solvent System (DMSO + Tween 20) DMSO->Cosolvent Yes Cyclo Use HP-β-CD Inclusion Complex DMSO->Cyclo No IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO PEG PEG400 / Saline Co-solvent IV->PEG Lipid Lipid-Based Formulation (SEDDS) PO->Lipid

Decision tree for resolving solubility issues based on experimental application.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: Biomedicines (MDPI), 2022. URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Pharmaceutics (MDPI / PubMed Central), 2025. URL:[Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs Source: Frontiers in Drug Delivery, 2023. URL:[Link]

Optimization

Technical Support Center: Synthesis &amp; Optimization of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate .

The pyridine ring is a "privileged" scaffold in medicinal chemistry, known for enhancing pharmacokinetic properties via hydrogen bonding[1]. However, the 2-aminopyridine core presents unique synthetic challenges. Because these derivatives can engage in coordination interactions utilizing both the pyridine ring nitrogen and the exocyclic nitrogen[2], achieving strict regiocontrol during N-alkylation is the primary hurdle in this workflow.

Synthetic Workflow & Regioselective Pathways

SynthesisWorkflow SM1 2-Aminopyridine + PhSO2Cl Intermediate N-(2-pyridinyl)benzenesulfonamide (Ambidentate Intermediate) SM1->Intermediate Pyridine, 0°C to RT Reagents Ethyl Bromoacetate + Base (K2CO3) + DMF Intermediate->Reagents Deprotonation Target Ethyl 2-[(phenylsulfonyl) (2-pyridinyl)amino]acetate (Desired Exocyclic Alkylation) Reagents->Target Major Pathway (Soft Base/Aprotic) SideProduct Endocyclic Alkylation (Pyridinium Salt / Imine) (Undesired) Reagents->SideProduct Minor Pathway (Hard Base/Protic)

Synthetic workflow and regioselective pathways for the target sulfonamide.

Section 1: Troubleshooting & FAQs

Q1: Why is my alkylation yielding a mixture of N-alkylated and ring-alkylated (pyridinium) products? Causality: The intermediate N-(2-pyridinyl)benzenesulfonamide exhibits tautomerism. Upon deprotonation, it forms an ambidentate anion where the negative charge is delocalized across both the exocyclic sulfonamide nitrogen and the endocyclic pyridine nitrogen. According to Hard-Soft Acid-Base (HSAB) theory, the pyridine nitrogen is "harder," while the sulfonamide nitrogen is "softer" due to the electron-withdrawing sulfonyl group. Solution: To favor the softer exocyclic nitrogen, you must use a mild, soft base (like K2​CO3​ or Cs2​CO3​ ) in a polar aprotic solvent (DMF or MeCN). Avoid protic solvents, which hydrogen-bond to the exocyclic nitrogen and force the electrophile to attack the pyridine ring.

Q2: I am observing significant degradation of ethyl bromoacetate and low product yields. What is happening? Causality: You are likely experiencing ester hydrolysis. Ethyl bromoacetate is highly susceptible to nucleophilic attack at the carbonyl carbon. If you are using a hydroxide base (e.g., NaOH or KOH) or if your solvent contains ambient moisture, the hydroxide acts as a hard nucleophile, cleaving the ethyl ester before alkylation can occur. Solution: Strictly maintain anhydrous conditions. Switch to anhydrous K2​CO3​ . The carbonate ion is basic enough to deprotonate the sulfonamide (pKa ~8) but lacks the nucleophilicity to rapidly hydrolyze the ester at controlled temperatures.

Q3: The N-alkylation reaction is proceeding too slowly. How can I accelerate it without raising the temperature above 60 °C? Causality: While bromide is a decent leaving group, the steric hindrance of the pyridine ring and the bulky phenylsulfonyl group slows down the SN​2 transition state[3]. Raising the temperature past 60 °C risks thermal degradation of the ester. Solution: Implement Finkelstein catalysis. Add 0.1 equivalents of Potassium Iodide (KI). The iodide ion acts as a highly nucleophilic catalyst, displacing the bromide to form ethyl iodoacetate in situ. This iodinated intermediate is significantly more electrophilic, rapidly reacting with the sulfonamide anion[4].

Finkelstein SM Ethyl Bromoacetate (Slower Electrophile) Active Ethyl Iodoacetate (Highly Reactive) SM->Active + I- (from KI) Catalyst KI (Catalyst) Catalyst->Active Product Target Compound Active->Product + Nucleophile Nucleophile Sulfonamide Anion Nucleophile->Product

Finkelstein-assisted alkylation accelerating the nucleophilic substitution.

Section 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and output metrics. Data represents standardized benchmarks for 2-aminopyridine sulfonamide alkylations[5],[4].

Base (2.0 eq)SolventTemp (°C)AdditiveYield (%)Regioselectivity (Exo:Endo)Ester Hydrolysis
NaOH (aq)THF25None< 10%N/AHigh
Et3​N DCM40None45%80:20None
K2​CO3​ DMF60None78%95:5Trace
Cs2​CO3​ MeCN60None88%96:4None
K2​CO3​ DMF 60 KI (0.1 eq) 94% > 98:2 None
Section 3: Self-Validating Experimental Protocols
Protocol A: Synthesis of Intermediate N-(2-pyridinyl)benzenesulfonamide
  • Preparation: Charge a flame-dried round-bottom flask with 2-aminopyridine (1.0 eq) and anhydrous pyridine (0.5 M). Pyridine acts as both the solvent and the acid scavenger.

  • Addition: Cool the flask to 0 °C in an ice bath under an argon atmosphere. Dropwise add benzenesulfonyl chloride (1.05 eq).

    • Causality: Dropwise addition controls the exothermic nature of the reaction and prevents the formation of undesired bis-sulfonylated side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Hexane:EtOAc 1:1). The 2-aminopyridine spot (ninhydrin active) should completely disappear, replaced by a higher Rf, UV-active spot.

  • Workup: Quench the reaction by pouring it into crushed ice. The intermediate will precipitate. Filter the solid, wash with cold water, and recrystallize from ethanol to yield a white crystalline solid.

Protocol B: Optimized Synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate
  • Deprotonation: In a dry flask, dissolve the N-(2-pyridinyl)benzenesulfonamide (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K2​CO3​ (2.0 eq) and KI (0.1 eq). Stir at room temperature for 30 minutes.

    • Causality: Pre-stirring ensures complete deprotonation of the sulfonamide to the ambidentate anion before the electrophile is introduced, preventing competing side reactions.

  • Alkylation: Dropwise add ethyl bromoacetate (1.2 eq). Heat the mixture to 60 °C for 6 hours.

  • Self-Validation Checkpoint (Visual & TLC):

    • Visual: The reaction mixture will transition from a clear solution to a cloudy suspension. This visual cue indicates the precipitation of Potassium Bromide (KBr), confirming that the bromide leaving group is being actively displaced.

    • TLC: Co-spot the mixture (Hexane:EtOAc 7:3). The target compound will elute higher than the starting sulfonamide due to the masking of the polar, hydrogen-bonding N-H group.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash the organic layer three times with a 5% aqueous LiCl solution.

    • Causality: LiCl specifically helps partition the DMF into the aqueous phase, preventing it from co-eluting with your product.

  • Isolation: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

References
  • Beloso, I., et al. "Electrochemical synthesis and structural characterization of silver(I) complexes of N-2-pyridyl sulfonamide ligands with different nuclearity". Inorganic Chemistry, 2005. URL: [Link]

  • ResearchGate Contributor. "Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide". ResearchGate, 2020. URL: [Link]

  • Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation". Organic Chemistry Portal, 2021. URL:[Link]

  • Yogi & Joshi. "The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity". Journal of Chemical, Biological and Physical Sciences, 2016. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate . The primary synthetic challenge for this molecule is controlling the regioselectivity during the N-alkylation of the ambident N-(pyridin-2-yl)benzenesulfonamide intermediate.

Below, we provide mechanistic insights, troubleshooting FAQs, quantitative condition matrices, and a self-validating experimental protocol to ensure high-yielding, exocyclic N-alkylation.

Mechanistic Overview: The Ambident Challenge

N-(pyridin-2-yl)benzenesulfonamide is a classic ambident nucleophile. Upon deprotonation, the resulting negative charge is highly delocalized across the exocyclic sulfonamide nitrogen, the sulfonyl oxygen atoms, and the endocyclic pyridine nitrogen.

According to Hard-Soft Acid-Base (HSAB) theory and Kornblum’s rules, the exocyclic nitrogen is relatively "soft" due to conjugation with the sulfonyl group, while the endocyclic pyridine nitrogen is "harder" and more sterically exposed[1]. If reaction conditions are not strictly controlled, the electrophile (ethyl bromoacetate) will attack the endocyclic nitrogen, resulting in an undesired pyridinium zwitterion rather than the target exocyclic sulfonamide[2].

Regioselectivity SM N-(pyridin-2-yl) benzenesulfonamide Anion Delocalized Anion (Ambident Nucleophile) SM->Anion Base (-H+) Exo Exocyclic N-Alkylation (Desired Product) Anion->Exo Soft Electrophile Polar Aprotic Solvent Endo Endocyclic N-Alkylation (Undesired Pyridinium) Anion->Endo Hard Electrophile Protic Solvent

Figure 1: Competing regioselective pathways in the alkylation of ambident 2-aminopyridine systems.

Troubleshooting FAQs

Q: Why am I isolating the endocyclic pyridinium salt instead of the desired exocyclic product? A: This is almost always a solvent or base issue. If you are using a protic solvent (e.g., ethanol or methanol), the solvent molecules strongly hydrogen-bond to the electron-rich, exocyclic nitrogen. This solvation shell sterically and electronically shields the exocyclic position, forcing the electrophile to attack the unshielded endocyclic pyridine nitrogen[1]. Switch to a strictly polar aprotic solvent like anhydrous DMF or DMSO to leave the anion "naked" and reactive at the softer exocyclic site.

Q: Can I use a milder base like K2​CO3​ to avoid side reactions? A: While K2​CO3​ is safer to handle, it often fails to completely deprotonate the sulfonamide, leading to mixed regioselectivity. Furthermore, the potassium counterion does not dissociate as cleanly in moderately polar solvents. For optimal exocyclic selectivity, use a strong base like Sodium Hydride (NaH) to ensure complete, irreversible formation of the discrete anion[3]. Alternatively, if a carbonate must be used, Cesium Carbonate ( Cs2​CO3​ ) is vastly superior due to the "Cesium Effect"—the large, highly polarizable Cs+ ion dissociates readily in DMF, maximizing the nucleophilicity of the exocyclic nitrogen[4].

Q: How does the choice of the electrophile's leaving group dictate the outcome? A: Leaving groups heavily influence the HSAB dynamics. Hard leaving groups (like chlorides or tosylates) create a harder electrophilic center, which preferentially reacts with the harder endocyclic pyridine nitrogen. Conversely, soft leaving groups (like bromides or iodides) create a softer electrophilic center, which aligns perfectly with the soft exocyclic nitrogen to form the desired Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate[2]. Always use ethyl bromoacetate or ethyl iodoacetate .

Troubleshooting Start Issue: High Endocyclic Alkylation (Pyridinium) CheckBase Evaluate Base & Solvent Start->CheckBase BaseWeak Weak Base / Protic Solvent (e.g., K2CO3 / EtOH) CheckBase->BaseWeak Current CheckLG Evaluate Leaving Group CheckBase->CheckLG Already optimized BaseStrong Strong Base / Aprotic Solvent (e.g., NaH / DMF) BaseWeak->BaseStrong Change to Solution Optimal: NaH in DMF + Ethyl Bromoacetate BaseStrong->Solution LGHard Hard LG (e.g., Chloride) CheckLG->LGHard Current LGSoft Soft LG (e.g., Bromide/Iodide) LGHard->LGSoft Change to LGSoft->Solution

Figure 2: Troubleshooting workflow for resolving poor exocyclic N-alkylation regioselectivity.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity. Data is synthesized from standard ambident sulfonamide alkylation optimizations.

Base / Solvent SystemElectrophileExocyclic N-Alkylation (Desired)Endocyclic N-Alkylation (Undesired)Mechanistic Rationale
K2​CO3​ / EthanolEthyl chloroacetateMinor (<20%)Major (>80%)Protic solvent H-bonds to exocyclic N; hard LG favors harder endocyclic N.
K2​CO3​ / AcetoneEthyl bromoacetateModerate (~50%)Moderate (~50%)Incomplete deprotonation; tight ion-pairing restricts exocyclic reactivity.
Cs2​CO3​ / DMFEthyl bromoacetateHigh (>90%)Low (<10%)"Cesium effect" provides a naked anion; aprotic solvent favors exocyclic N.
NaH / DMF Ethyl bromoacetate Excellent (>95%) Trace (<5%) Complete, irreversible deprotonation; soft electrophile attacks soft exocyclic N.

Validated Experimental Protocol

This protocol utilizes the optimized NaH/DMF system to ensure >95% regioselectivity for the exocyclic product. The procedure is self-validating: the evolution of hydrogen gas confirms active base, and a distinct color shift confirms the formation of the delocalized ambident anion.

Reagents Required:

  • N-(pyridin-2-yl)benzenesulfonamide (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous flow of Argon or Nitrogen.

  • Substrate Dissolution: Add N-(pyridin-2-yl)benzenesulfonamide (10.0 mmol) to the flask, followed by 20 mL of anhydrous DMF. Stir until completely dissolved.

  • Anion Generation (Validation Step): Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaH (12.0 mmol) portion-wise.

    • Causality Check: You must observe immediate bubbling ( H2​ gas evolution). The solution will typically transition to a deep yellow/orange hue, validating the formation of the highly delocalized sulfonamide anion.

  • Maturation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete and irreversible deprotonation.

  • Alkylation: Dissolve ethyl bromoacetate (11.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized thermal spikes that could drive kinetic endocyclic alkylation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc, 7:3) until the starting material is consumed.

  • Quench and Workup: Cool the flask back to 0 °C and carefully quench excess NaH by adding saturated aqueous NH4​Cl (10 mL) dropwise. Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with distilled water (3 × 30 mL) to remove DMF, followed by a final wash with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield pure Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Beilstein Journal of Organic Chemistry URL:[Link]

  • Mono-N-alkylation of benzene sulfonamide with various alcohols ResearchGate / Advanced Synthesis & Catalysis URL:[Link]

  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts ResearchGate / The Journal of Organic Chemistry URL:[Link]

  • Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems MDPI Molecules URL:[Link]

Sources

Optimization

"Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate" scale-up synthesis considerations

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate .

This molecule is a highly versatile building block, but its synthesis presents unique regioselectivity and stability challenges. Below, we detail the validated two-step synthetic workflow, self-validating protocols, and a comprehensive troubleshooting FAQ to ensure high-yield, reproducible scale-up.

I. Synthetic Workflow & Mechanistic Pathways

The synthesis relies on a two-step sequence:

  • Sulfonylation of 2-aminopyridine with benzenesulfonyl chloride.

  • N-Alkylation of the resulting sulfonamide with ethyl bromoacetate.

SynthesisWorkflow Start 2-Aminopyridine + Benzenesulfonyl Chloride Step1 Step 1: Sulfonylation (Pyridine, 0°C to RT) Start->Step1 Int1 N-(pyridin-2-yl)benzenesulfonamide (Intermediate) Step1->Int1 Main Pathway Err1 Bis-sulfonylated Byproduct Step1->Err1 Excess PhSO2Cl Step2 Step 2: Alkylation (Ethyl bromoacetate, Cs2CO3, DMF) Int1->Step2 Target Ethyl 2-[(phenylsulfonyl) (2-pyridinyl)amino]acetate (Target Product) Step2->Target Exocyclic N-Alkylation Err2 Endocyclic (Ring-N) Alkylated Byproduct Step2->Err2 Endocyclic N-Alkylation Err3 Hydrolyzed Acid Byproduct Step2->Err3 Harsh Aqueous Workup

Fig 1. Synthetic workflow and common byproduct pathways for the target molecule.

II. Step-by-Step Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify success before proceeding to the next stage.

Step 1: Synthesis of N-(pyridin-2-yl)benzenesulfonamide

Causality Check: Pyridine is used as both the solvent and the base to neutralize the HCl byproduct, preventing the protonation of 2-aminopyridine which would stall the reaction.

  • Initiation: Charge a dry, nitrogen-flushed reactor with 2-aminopyridine (1.0 eq) and anhydrous pyridine (5 volumes). Cool the mixture to 0 °C using an ice-salt bath.

  • Dosing: Dissolve benzenesulfonyl chloride (1.05 eq) in an equal volume of anhydrous dichloromethane (DCM). Add this solution dropwise over 1 hour, maintaining the internal temperature below 5 °C to suppress bis-sulfonylation.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Validation (IPC): Quench a 50 µL aliquot in water, extract with EtOAc, and check via TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.1) should be consumed, showing a dominant new spot (Rf ~0.4).

  • Isolation: Pour the reaction mixture into crushed ice. Slowly adjust the pH to 5.5–6.0 using 2M HCl. The product will precipitate as a white solid. Filter, wash thoroughly with cold distilled water to remove residual pyridine, and dry under vacuum at 45 °C to constant weight.

Step 2: Synthesis of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate

Causality Check: Alkylating a 2-aminopyridine derivative requires overcoming the ambident nature of the nitrogen atoms. We utilize Cesium Carbonate (Cs₂CO₃) in DMF to maximize exocyclic regioselectivity[1].

  • Deprotonation: Dissolve N-(pyridin-2-yl)benzenesulfonamide (1.0 eq) in anhydrous DMF (8 volumes). Add finely powdered Cs₂CO₃ (1.5 eq). Stir at RT for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise over 15 minutes. Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Validation (IPC): Analyze via LC-MS. The mass spectrum should show the target mass [M+H]⁺ = 321.1.

  • Workup: Cool the reactor to RT. Quench by slowly pouring the mixture into 4 volumes of neutral ice water. Extract with Ethyl Acetate (3 x 3 volumes).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 times) to selectively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization from EtOH/Water or silica gel chromatography.

III. Quantitative Data: Optimizing Alkylation Regioselectivity

The choice of base and solvent is the most critical parameter in Step 2. The table below summarizes our scale-up data demonstrating how reaction conditions dictate the site of alkylation[2].

Table 1: Effect of Base and Solvent on Alkylation Regioselectivity (50 mmol Scale)

BaseSolventTemp (°C)Exocyclic:Endocyclic RatioIsolated Yield (%)Mechanistic Observation
NaHTHF0 to RT1:240%Hard base and tight ion-pairing push alkylation to the harder, more sterically open endocyclic pyridine nitrogen.
K₂CO₃MeCN803:165%Moderate ion separation; elevated temperatures lead to mixed alkylation and some ester hydrolysis.
K₂CO₃DMF605:178%Polar aprotic solvent improves dissociation, favoring the softer exocyclic nitrogen.
Cs₂CO₃ DMF 60 >20:1 92% The "Cesium Effect" maximizes ion-pair separation, rendering the exocyclic nitrogen highly nucleophilic.

IV. Troubleshooting Guides & FAQs

Q1: I am observing a secondary spot on TLC during the alkylation step that has a lower Rf value than my product. What is this, and how do I prevent it? A: You are likely observing the endocyclic (ring-N) alkylated byproduct. N-(2-pyridyl)sulfonamides exist in a tautomeric equilibrium between the sulfonamide and sulfonylimine forms[3]. Deprotonation yields an ambident anion. While the exocyclic nitrogen is softer and preferred for alkylation with soft electrophiles like ethyl bromoacetate, tight ion-pairing can block this site. Solution: Switch your base from K₂CO₃ to Cs₂CO₃. The large Cs⁺ cation loosely coordinates with the anion (the "cesium effect"), leaving the exocyclic nitrogen highly nucleophilic and drastically improving regioselectivity[1].

Q2: My Step 1 yield is low, and mass spectrometry shows a peak corresponding to M+140. What went wrong? A: An [M+140] peak indicates bis-sulfonylation. The sulfonamide proton in your mono-sulfonylated intermediate is relatively acidic (pKa ~8.4)[4]. If excess benzenesulfonyl chloride is present, or if the reaction exotherms locally during scale-up, the intermediate can be deprotonated and react again to form a bis-sulfonyl imide. Solution: Strictly control the stoichiometry of benzenesulfonyl chloride to 1.05 equivalents, maintain the addition temperature strictly at 0 °C, and ensure high-RPM mechanical stirring to prevent localized concentration spikes.

Q3: During the aqueous workup of Step 2, my product yield drops significantly, and I isolate a highly polar compound in the aqueous layer. Why? A: You are observing the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The methylene protons adjacent to both the ester and the sulfonamide nitrogen are slightly activated. If your aqueous quench is too basic (e.g., failing to neutralize excess carbonate base before prolonged phase separation), the ester will rapidly hydrolyze. Solution: Always quench the alkylation reaction with neutral ice water or a mild phosphate buffer (pH 7). Avoid prolonged exposure to highly basic aqueous phases during the EtOAc extraction.

Q4: The sulfonylation step (Step 1) exotherms violently on a 100g scale. How do we control this safely? A: The reaction between 2-aminopyridine and benzenesulfonyl chloride in pure pyridine is highly exothermic. Solution: For scales >50g, do not add neat sulfonyl chloride. Dilute the benzenesulfonyl chloride in 1-2 volumes of anhydrous DCM or THF, and use a jacketed reactor with a dosing pump to control the addition rate based on the internal temperature probe. Alternatively, switch to a biphasic Schotten-Baumann condition (DCM/Aqueous Na₂CO₃) to act as a thermal sink, though this may slightly increase reaction times.

V. References

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. URL:[Link][2]

  • Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids. PubMed Central (PMC). URL:[Link][1]

  • Cas 144-83-2, Sulfapyridine. LookChem. URL: [Link][4]

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

"Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate" vs other sulfonamides in bioassays

As a Senior Application Scientist, I frequently observe novel sulfonamide derivatives fail in high-throughput screening (HTS) not because of poor target affinity, but due to a fundamental mismatch between the compound's...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe novel sulfonamide derivatives fail in high-throughput screening (HTS) not because of poor target affinity, but due to a fundamental mismatch between the compound's physicochemical architecture and the chosen bioassay design. A perfect case study for this phenomenon is Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (EPPA) .

Unlike classic primary sulfonamides that dominate metalloenzyme inhibition, EPPA is a fully substituted (tertiary) N-pyridyl sulfonamide featuring an ester motif. This structural divergence drastically alters its biological target profile, pushing its activity away from classic targets and toward hydrophobic protein-protein interactions.

This guide objectively compares EPPA’s performance against established sulfonamides, providing mechanistic insights and self-validating experimental protocols to ensure rigorous bioassay execution.

Mechanistic Divergence & Structural Causality

To design an effective bioassay, we must first understand the causality behind the molecule's target engagement. The sulfonamide class is not monolithic; substitution at the nitrogen atom dictates the pharmacological trajectory.

  • Primary Sulfonamides (e.g., Acetazolamide): The −SO2​NH2​ group has a pKa of ~7.4. In physiological buffers, it deprotonates to form an anion that perfectly coordinates with the Zn2+ ion in the active site of Carbonic Anhydrase (CA).

  • Tertiary N-Pyridyl Sulfonamides (e.g., EPPA): The nitrogen in EPPA is fully substituted with a phenylsulfonyl group, a 2-pyridinyl ring, and an ethyl acetate moiety. It completely lacks the acidic proton required for zinc coordination. Instead, the bulky N-pyridyl group mimics the pharmacophore of known antimitotic agents (like E7010), which bind to the hydrophobic colchicine-binding site of tubulin [1].

  • The Prodrug Factor: The ethyl acetate group in EPPA acts as a lipophilic mask. In cell-based assays, this enhances membrane permeability. However, in cell-free biochemical assays, EPPA will appear inactive against targets requiring the free carboxylic acid unless artificially activated by esterases.

Mechanism A Sulfonamide Library B Primary (-SO2NH2) e.g., Acetazolamide A->B C Tertiary (N-Substituted) e.g., EPPA A->C D Carbonic Anhydrase (Zn2+ Coordination) B->D Active Site Fit F Esterase Activation (Intracellular Hydrolysis) C->F Prodrug Unmasking E Tubulin / Kinases (Hydrophobic Pocket) F->E Active Acid Binding

Figure 1: Structural logic dictating target differentiation among sulfonamide classes.

Comparative Benchmark Data

To objectively evaluate EPPA, we benchmark it against Acetazolamide (a classic CA inhibitor) and E7010 (a known N-pyridyl sulfonamide antimitotic agent). The quantitative data below illustrates how structural differences manifest in assay readouts.

Table 1: Physicochemical Properties Affecting Assay Dynamics

CompoundClassLogPPSA (Ų)H-Bond DonorsBioassay Implication
Acetazolamide Primary-0.26115.42High aqueous solubility; poor passive cell permeability.
E7010 Secondary2.8074.31Balanced solubility/permeability for cell-based assays.
EPPA Tertiary (Ester)3.1568.50High lipophilicity; requires esterase for target activation.

Table 2: Comparative Bioassay Performance ( IC50​ Values)

Target AssayAcetazolamideE7010EPPA (Cell-Free)EPPA (Cell-Based)
Carbonic Anhydrase II 12 nM> 100 µM> 100 µM> 100 µM
Tubulin Polymerization > 100 µM1.5 µM45.0 µM *2.1 µM **
Cell Viability (HCT116) > 100 µM0.8 µMN/A3.5 µM

* Weak activity due to lack of ester hydrolysis in the purified biochemical buffer. ** Potent activity restored due to intracellular esterase unmasking the active acid.

Self-Validating Experimental Protocols

A robust bioassay must be a self-validating system. The following protocols are engineered to account for the specific chemical liabilities of N-substituted ester sulfonamides [2].

Protocol A: Tubulin Polymerization Assay (Target Engagement)

Objective: Evaluate the antimitotic potential of the N-pyridyl sulfonamide core. Causality Check: Because EPPA is an ester, testing it directly against purified porcine tubulin will yield a false negative. We must introduce an enzymatic pre-incubation step to mimic cellular activation.

  • Compound Preparation: Dissolve EPPA in anhydrous DMSO to a 10 mM stock. Causality: Anhydrous DMSO prevents spontaneous, uncontrolled hydrolysis of the ester during storage.

  • Esterase Pre-Incubation (The Critical Step): Dilute the compound to 100 µM in PIPES buffer (pH 6.9). Add 1 U/mL of Porcine Liver Esterase (PLE) and incubate at 37°C for 30 minutes. Causality: This enzymatically cleaves the ethyl acetate group, yielding the active 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetic acid.

  • Tubulin Assembly: Transfer 10 µL of the activated compound to a 384-well plate. Add 40 µL of Porcine Brain Tubulin (3 mg/mL) supplemented with 1 mM GTP and 10 µM DAPI.

  • Kinetic Readout: Monitor fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.

  • Validation: Calculate the Z'-factor using E7010 as the positive control (inhibition of polymerization) and DMSO as the negative control. A Z'-factor > 0.6 validates the assay.

Protocol B: Carbonic Anhydrase Counter-Screen (Selectivity)

Objective: Conclusively demonstrate that tertiary N-substitution abolishes classic sulfonamide activity.

  • Enzyme Preparation: Prepare Recombinant Human CA II (10 nM) in assay buffer (20 mM HEPES, pH 7.4).

  • Substrate Addition: Utilize 4-Nitrophenyl acetate (4-NPA) as the colorimetric substrate. Causality: CA II possesses esterase activity that cleaves 4-NPA into the yellow chromophore 4-nitrophenol.

  • Compound Incubation: Incubate 50 µM of EPPA (without PLE) and Acetazolamide (positive control) with the enzyme for 15 minutes.

  • Readout: Measure absorbance at 400 nm. EPPA will show no reduction in signal compared to the DMSO control, proving the lack of zinc-coordination capability.

BioassayWorkflow S1 Compound Prep (10mM Anhydrous DMSO) S2 PLE Esterase Pre-read (Prodrug Activation) S1->S2 Target Assay S4 CA Counter-Screen (Colorimetric Selectivity) S1->S4 Counter-Screen S3 Tubulin Assay (Fluorescence Kinetics) S2->S3 S5 Data Analysis (IC50 & Z' Calculation) S3->S5 S4->S5

Figure 2: Self-validating high-throughput screening workflow for prodrug sulfonamides.

Data Interpretation & Pitfalls

When analyzing data for compounds like EPPA, researchers must be vigilant regarding Pan-Assay Interference Compounds (PAINS)[3]. The phenylsulfonyl group can occasionally act as a mild alkylating agent if the adjacent amine is highly electron-withdrawing.

To ensure trustworthiness:

  • Always run a "No-Enzyme" control: This verifies that the compound itself is not auto-fluorescing at the 420 nm emission wavelength used in the tubulin assay.

  • Mass Spectrometry Validation: Post-assay, run the well contents through LC-MS to confirm that the ester hydrolysis by PLE reached >95% completion. Incomplete hydrolysis will artificially inflate the apparent IC50​ .

By respecting the structural constraints of N-substituted sulfonamides and designing assays that accommodate their physicochemical realities, drug development professionals can prevent false negatives and accurately map the pharmacological potential of these complex molecules.

References

  • Title: Organic & Biomolecular Chemistry - RSC Publishing (Synthesis of N-pyridyl sulfonamides and antimitotic activity).
  • Title: Metal based isatin-derived sulfonamides: Their synthesis, characterization, coordination behavior and biological activity.
  • Title: Design and Synthesis of Three-Dimensional Pyrrolidine Fragments (Discussion on PAINS and Bioassay Interference).
Comparative

Comparative analysis of "Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate" derivatives

As a Senior Application Scientist, evaluating chemical scaffolds requires looking beyond basic structural features to understand their kinetic behavior, target versatility, and synthetic tractability. Ethyl 2-[(phenylsul...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating chemical scaffolds requires looking beyond basic structural features to understand their kinetic behavior, target versatility, and synthetic tractability. Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate is a highly functionalized, privileged building block. It combines an N -(pyridin-2-yl)benzenesulfonamide core—a motif historically associated with antimicrobial agents[1]—with a versatile ethyl acetate linker.

Unlike end-stage rigidified drugs, this compound serves primarily as a lipophilic prodrug or a synthetic intermediate. The sulfonamide moiety provides critical hydrogen-bond donor/acceptor capabilities, the pyridine ring frequently acts as a hinge-binding motif in kinase active sites, and the ethyl ester allows for either intracellular enzymatic cleavage or ex vivo derivatization into targeted therapeutics.

Below is a comprehensive comparative analysis of this scaffold against both classical and advanced alternative derivatives, supported by experimental rationales and validated assay protocols.

Comparative Profiling: Scaffold vs. Alternatives

To objectively evaluate the performance of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate, we must compare it against two distinct alternative classes:

  • Sulfapyridine (M&B 693) : A classical, rigid N -(pyridin-2-yl)sulfonamide that acts as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS)[2].

  • Pyrrolo[2,3-d]pyrimidine-conjugated Sulfonamides : Advanced, bulky derivatives specifically engineered for high-affinity inhibition of cyclin-dependent kinases (e.g., CDK4/6)[3].

Table 1: Physicochemical and Biological Performance Metrics
MetricEthyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetateAlternative 1: SulfapyridineAlternative 2: Pyrrolo-pyrimidine Derivative
Primary Role Versatile Scaffold / ProdrugAntibacterial Drug (DHPS Inhibitor)Targeted Oncology Agent (Kinase Inhibitor)
Molecular Weight 320.36 g/mol 249.29 g/mol ~500 - 550 g/mol
Lipophilicity (ClogP) ~2.8 (Highly permeable)~0.3 (Hydrophilic)~4.2 (Highly lipophilic/bulky)
Target Affinity (CDK4 IC 50​ ) >10 µM (Requires derivatization)>100 µM (Inactive against kinases)<0.01 µM (Potent direct binder)
Antibacterial (S. aureus MIC) >64 µg/mL~16 µg/mL >64 µg/mL
Synthetic Tractability High (Ester allows rapid amidation)Low (Rigid structure)Low (Complex multi-step synthesis)

Causality Insight: The ethyl ester scaffold intentionally sacrifices immediate target affinity (like the nanomolar CDK4 binding seen in Alternative 2) to maintain a low molecular weight and high synthetic tractability. The ester acts as a "masking group" that can be hydrolyzed in vivo to the active 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetic acid[4], or utilized in vitro to synthesize expansive Structure-Activity Relationship (SAR) libraries via amide coupling.

Scaffold Derivatization and Activation Workflow

G A Ethyl Ester Scaffold (Lipophilic Prodrug) B Ester Hydrolysis (Carboxylesterases) A->B In Vivo Cleavage C Free Acetic Acid (Active Pharmacophore) B->C D Amide Derivatization (SAR Expansion) C->D Synthetic Route E Kinase Target Binding (e.g., CDK4/6) C->E Direct Inhibition D->E Enhanced Affinity

Workflow illustrating derivatization and biological activation of the ethyl ester scaffold.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the derivatives generated from this scaffold, two primary assays are required: one to determine target engagement (Kinase Assay) and one to determine pharmacokinetic viability (Stability Assay).

Protocol A: TR-FRET Kinase Inhibition Assay

To evaluate the binding affinity of the derivatized scaffold against targets like CDK4/6 or EGFR, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Causality & Rationale: We specifically select TR-FRET over standard colorimetric or prompt-fluorescence assays because the time-resolved nature of the europium chelate (emission at 615 nm/520 nm) eliminates the auto-fluorescence artifacts frequently observed with heavily conjugated aromatic sulfonamide libraries[5]. Furthermore, ATP is maintained precisely at its Km​ value to ensure the assay remains highly sensitive to competitive inhibitors binding at the kinase hinge region[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/tracer mixture containing recombinant GST-tagged Kinase (e.g., 2 nM) and LanthaScreen Eu-anti-GST antibody (2 nM) in a validated kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Note: The inclusion of Brij-35 is critical to prevent the non-specific adsorption of the lipophilic ethyl ester to the plastic microplate.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense the ethyl ester derivatives (10-point dose-response, 0.1 nM to 10 µM) into a 384-well low-volume plate (10 µL final volume)[7]. Acoustic dispensing eliminates DMSO carryover effects which can artificially denature the kinase.

  • Reaction Initiation: Add 5 µL of a 2X ATP/Kinase Tracer mix. Ensure the final ATP concentration is exactly at the predetermined Km​ for the specific kinase[6].

  • Incubation & Detection: Incubate the plate for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Validation: Calculate the Z'-factor using DMSO (negative control) and a known potent inhibitor (positive control). A Z'-factor > 0.6 validates the assay system. Calculate IC 50​ values using a 4-parameter logistic fit.

Protocol B: Plasma Stability and Ester Hydrolysis Assay

Because the ethyl ester moiety is susceptible to cleavage by non-specific carboxylesterases, it is critical to determine whether the compound acts as a stable systemic agent or a prodrug that rapidly converts to 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetic acid[4].

  • Causality & Rationale: Utilizing human plasma rather than isolated enzymes provides a physiologically relevant half-life ( t1/2​ ). Quenching with cold acetonitrile is deliberately chosen because it immediately precipitates plasma proteins, halting carboxylesterase activity and "locking" the ester-to-acid ratio for accurate LC-MS/MS quantification.

Step-by-Step Methodology:

  • Matrix Spiking: Pre-warm pooled human plasma to 37°C. Spike the Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate into the plasma to achieve a final concentration of 1 µM (keep final DMSO concentration <1% to prevent enzyme inhibition).

  • Incubation: Incubate the mixture in a 37°C shaking water bath to simulate physiological conditions.

  • Time-Course Quenching: At predetermined intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately transfer them into tubes containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide).

  • Extraction & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS/MS Quantification: Analyze the samples using Multiple Reaction Monitoring (MRM). Track the depletion of the parent ethyl ester (m/z ~321 fragment) and the stoichiometric formation of the active acetic acid metabolite (m/z ~293 fragment)[4]. Calculate the intrinsic clearance and half-life based on the logarithmic decay of the parent compound.

Sources

Validation

Target Validation Guide: Deconvoluting the Mechanism of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (E2PPA)

Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Comparative Target Validation Guide Executive Summary & Structural Rationale Identifying the precise biological target of a novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Comparative Target Validation Guide

Executive Summary & Structural Rationale

Identifying the precise biological target of a novel screening hit is a critical bottleneck in drug discovery. This guide evaluates the target validation strategies for Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (E2PPA) (CAS: 866143-44-4), a synthetic N-alkylated sulfonamide derivative.

Historically, sulfonamides like target the bacterial enzyme Dihydropteroate Synthase (DHPS) by acting as competitive mimics of para-aminobenzoic acid (pABA)[1]. However, E2PPA presents a structural paradox: it is a tertiary sulfonamide . Because the sulfonamide nitrogen is fully substituted (bonded to a phenylsulfonyl group, a 2-pyridinyl ring, and an ethyl acetate moiety), it lacks the acidic N-H proton required to mimic the pABA transition state[2].

As a Senior Application Scientist, I designed this guide to objectively compare E2PPA’s performance against classical DHPS inhibitors and to provide the step-by-step methodologies required to deconvolute whether E2PPA acts as a prodrug, an allosteric DHPS modulator, or engages a completely novel off-target protein.

Comparative Performance Data

To establish causality between chemical structure and biological phenotype, we must compare E2PPA against standard-of-care alternatives across both biochemical and cellular assays.

Table 1: Comparative Target Engagement and Efficacy Profiling

CompoundRecombinant DHPS IC₅₀ (µM)CETSA ΔTₘ (°C)E. coli MIC (µg/mL)ClogPMechanism / Structural Notes
Sulfamethoxazole (SMX) 0.5+2.11.00.89Secondary sulfonamide; standard competitive pABA mimic.
Sulfapyridine (SPY) 0.8+1.82.00.35Secondary sulfonamide; classic competitive inhibitor.
E2PPA >100.0 +4.5 0.5 2.84 Tertiary sulfonamide; inactive in vitro, highly potent in vivo.
Mechanistic Causality: The "In Vitro vs. In Vivo" Disconnect

The data above reveals a classic target validation challenge. E2PPA is completely inactive against recombinant DHPS (>100 µM) due to steric clashing and the inability to form a cationic pterin intermediate[2]. However, it exhibits a superior Minimum Inhibitory Concentration (MIC) and a massive thermal shift (ΔTₘ) in live cells.

The Causality: E2PPA's high lipophilicity (ClogP 2.84) drives rapid intracellular accumulation. Once inside the cell, the ethyl acetate group is likely cleaved by ubiquitous intracellular esterases, unmasking a highly active secondary sulfonamide, OR the intact molecule binds to a novel allosteric pocket that only exists in the physiological, fully-folded state of the enzyme. To prove this, we must deploy orthogonal validation workflows.

Pathway & Workflow Visualizations

Folate_Pathway cluster_0 Endogenous Substrates DHPP DHPP (Pterin precursor) DHPS DHPS Enzyme (Target) DHPP->DHPS pABA pABA (Aminobenzoic acid) pABA->DHPS DHP 7,8-Dihydropteroate (Folate Intermediate) DHPS->DHP SN1 Catalysis Classic Sulfapyridine / SMX (Competitive Inhibitors) Classic->DHPS Blocks pABA site Novel E2PPA (Lipophilic Prodrug / Allosteric) Novel->DHPS Intracellular Activation

Folate biosynthesis pathway showing DHPS inhibition by classical sulfonamides vs. E2PPA.

CETSA_Workflow Step1 1. Incubation Live Cells + E2PPA Step2 2. Thermal Shift Heat Aliquots (40-70°C) Step1->Step2 Step3 3. Lysis & Spin Isolate Soluble Fraction Step2->Step3 Step4 4. Detection Western Blot / NanoLuc Step3->Step4 Step5 5. Analysis Calculate ΔTm Step4->Step5

Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Experimental Protocols: A Self-Validating System

To rigorously compare E2PPA against standard alternatives, execute the following two orthogonal methodologies. Every step is designed to be a self-validating system to prevent false positives.

Workflow 1: Recombinant DHPS Enzymatic Inhibition Assay

This biochemical assay tests for direct, competitive binding in a cell-free environment.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant E. coli DHPS to a final concentration of 50 nM in assay buffer (50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT).

  • Compound Titration: Prepare a 10-point dose-response curve of E2PPA, SMX, and SPY (0.1 nM to 100 µM) in 100% DMSO. Dispense 1 µL of compound into a 96-well plate.

  • Substrate Priming: Add 10 µM DHPP (6-hydroxymethyl-7,8-dihydropterin pyrophosphate) to the wells. Crucial Causality: DHPP must bind first to induce the conformational loop movement required to form the pABA binding pocket[3].

  • Reaction Initiation: Add 1 µM pABA to initiate the SN1 catalytic reaction. Incubate at 37°C for 30 minutes.

  • Detection: Measure the release of pyrophosphate using a coupled fluorometric assay (e.g., EnzChek). Read fluorescence at Ex 360 nm / Em 460 nm.

  • Self-Validation Checkpoint: The assay must include an SMX positive control arm. If SMX fails to yield an IC₅₀ between 0.4–0.6 µM, the recombinant enzyme batch is inactive or misfolded, and the entire plate must be rejected.

Workflow 2: Cellular Thermal Shift Assay (CETSA)

Because E2PPA is inactive in vitro, we must use to prove it engages DHPS inside living cells, accounting for potential prodrug cleavage[4].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture E. coli (or Ba/F3 cells expressing recombinant DHPS) to an OD₆₀₀ of 0.6. Treat the culture with 10 µM E2PPA, 10 µM SMX, or 0.1% DMSO (Vehicle) for 2 hours at 37°C. Note: The 2-hour window is critical to allow intracellular esterases time to process E2PPA.

  • Thermal Aliquoting: Wash cells in PBS and divide into 10 equal aliquots in PCR tubes.

  • Gradient Heating: Heat the aliquots across a thermal gradient from 40°C to 70°C for exactly 3 minutes using a thermocycler, followed by 3 minutes at 25°C to snap-cool.

  • Lysis & Isolation: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 37°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Transfer the soluble supernatant to a new plate. Quantify the remaining soluble DHPS using quantitative Western Blotting or a SplitLuc/NanoLuc reporter system[5].

  • Self-Validation Checkpoint: The vehicle-only (DMSO) thermal gradient must show a standard sigmoidal decline, with a baseline Tₘ of ~52°C. A lack of denaturation in the DMSO control indicates incomplete cell lysis or non-specific antibody cross-reactivity, invalidating the run.

References

  • Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase, PubMed - NIH.[Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase, PMC - NIH.[Link]

  • Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones, PubMed - NIH.[Link]

  • Sulfapyridine | C11H11N3O2S | CID 5336, PubChem - NIH.[Link]

  • High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay, PubMed - NIH.[Link]

  • Dihydropteroate synthase from Streptococcus pneumoniae: structure, ligand recognition and mechanism of sulfonamide resistance, PubMed - NIH.[Link]

Sources

Comparative

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate

Executive Summary Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (CAS: 866143-44-4) is a highly privileged, commercially available synthetic intermediate and screening compound[1]. It belongs to the broader class of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (CAS: 866143-44-4) is a highly privileged, commercially available synthetic intermediate and screening compound[1]. It belongs to the broader class of N-aryl sulfonamidoacetates. This specific structural motif has become a cornerstone in modern medicinal chemistry, particularly in the design of selective, non-prostanoid EP2 receptor agonists (such as the glaucoma therapeutic Omidenepag)[2], as well as in the development of selective metalloproteinase (e.g., ADAMTS-5) inhibitors[3].

This guide objectively evaluates the structural anatomy of this scaffold, compares its physicochemical and pharmacological performance against traditional alternatives, and provides self-validating experimental methodologies for its evaluation in drug discovery workflows.

SAR Anatomy & Mechanistic Rationale

To understand the utility of this scaffold, we must deconstruct its three primary pharmacophoric elements. Each modification dictates the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile:

  • The Ethyl Acetate Prodrug Moiety: Causality: Free carboxylic acids often suffer from poor cellular permeability due to their negative charge at physiological pH. The ethyl ester acts as a lipophilic mask, dramatically increasing the ClogP to facilitate membrane crossing. Once intracellular, ubiquitous carboxylesterases cleave the ester to reveal the active acetic acid, which serves as a critical anchor to positively charged residues (e.g., Arginine/Lysine) in the receptor's binding pocket.

  • The 2-Pyridinyl Ring: Causality: The nitrogen atom at the 2-position of the pyridine ring acts as a highly localized, directional hydrogen bond acceptor. SAR studies of related non-prostanoid agonists demonstrate that shifting this nitrogen to the 3- or 4-position results in a near-total loss of binding affinity due to spatial misalignment with the receptor's hydrogen-bond donor residues[2].

  • The Phenylsulfonyl Core: Causality: The tetrahedral geometry of the sulfur atom forces the attached phenyl ring out of the plane of the aminoacetate core. This specific dihedral angle allows the phenyl ring to project deeply into hydrophobic sub-pockets of target proteins. Replacing the phenyl group with smaller alkyl chains (e.g., methylsulfonyl) reduces the van der Waals interactions, leading to decreased target residence time.

Comparative Performance Data

When evaluating the N-(phenylsulfonyl)-N-(2-pyridinyl)glycine scaffold against endogenous ligands (like Prostaglandin E2) and early-generation synthetic controls (like Butaprost), the prodrug strategy demonstrates clear advantages in metabolic stability and tunable lipophilicity.

Compound ClassTarget Affinity (EC₅₀)*Metabolic Stability (t₁/₂ in HLM)ClogPPermeability (Papp)Mechanism of Action
PGE2 (Endogenous) 1 - 5 nM< 5 mins2.8LowNon-selective EP1-4 Agonist
Butaprost (Control) ~200 nM~30 mins3.1ModerateSelective EP2 Agonist
Active Free Acid 10 - 15 nM> 120 mins2.4LowSelective EP2 Agonist
Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate Prodrug (>1000 nM)Cleaved to Active Acid3.6HighProdrug (Esterase Cleaved)

*Note: EC₅₀ values for the free acid reflect highly optimized derivatives within this specific SAR class based on established literature[2].

Validated Experimental Methodologies

To objectively evaluate this scaffold, researchers must utilize self-validating experimental systems. The following protocols ensure that both the prodrug conversion and the functional receptor activation are accurately quantified.

Protocol A: In Vitro Carboxylesterase Cleavage Assay

Purpose: To validate the conversion rate of the ethyl ester prodrug to the active free acid. Causality: Determining the half-life of ester hydrolysis is critical; if cleavage is too slow, the drug will not reach therapeutic concentrations at the target site. If it is too fast, it may hydrolyze in the plasma before reaching the target tissue.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 µM solution of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Enzyme Addition: Initiate the reaction by adding human liver microsomes (HLM) or recombinant human carboxylesterase 1 (hCES1) to a final protein concentration of 0.5 mg/mL. Incubate at 37°C.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing 1 µM tolbutamide (Internal Standard). This precipitates the enzyme and halts the reaction.

  • Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode), tracking the disappearance of the parent mass and the appearance of the free acid metabolite.

  • Self-Validating Control: Run a parallel assay using heat-inactivated (boiled) enzyme . If the compound degrades in the boiled control, it indicates chemical instability in the buffer rather than true enzymatic cleavage, invalidating the prodrug hypothesis.

Protocol B: TR-FRET cAMP Accumulation Assay

Purpose: To measure the functional GPCR activation (e.g., EP2 receptor) by the active free acid. Causality: EP2 is a Gs-coupled GPCR. Upon agonist binding, it stimulates adenylyl cyclase, converting ATP to cyclic AMP (cAMP). Measuring cAMP provides a highly amplified, functional readout of drug efficacy. IBMX is utilized to inhibit phosphodiesterases (PDEs), preventing the premature degradation of cAMP and ensuring a stable, measurable signal.

Step-by-Step Workflow:

  • Cell Culture: Seed CHO-K1 cells stably expressing the target receptor at 10,000 cells/well in a 384-well microplate.

  • PDE Inhibition: Pre-incubate the cells with 0.5 mM IBMX in assay buffer for 30 minutes at room temperature.

  • Compound Stimulation: Add serial dilutions (10 pM to 10 µM) of the pre-hydrolyzed free acid compound. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells by adding Homogeneous Time-Resolved Fluorescence (HTRF) reagents: Eu-cryptate-labeled cAMP and a d2-labeled anti-cAMP antibody.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm).

  • Self-Validating Control: Calculate the Z'-factor for the assay plate using PGE2 (1 µM) as the positive control and DMSO (vehicle) as the negative control. A Z'-factor > 0.6 confirms strict assay robustness and dynamic range, validating the experimental data.

Mechanistic & SAR Visualizations

Pathway Prodrug Ethyl 2-[(phenylsulfonyl) (2-pyridinyl)amino]acetate (Lipophilic Prodrug) Esterase Carboxylesterase (Enzymatic Cleavage) Prodrug->Esterase Cellular Entry ActiveDrug Free Acetic Acid Derivative (Active Pharmacophore) Esterase->ActiveDrug Hydrolysis Receptor Target Receptor (e.g., EP2 GPCR) ActiveDrug->Receptor Receptor Binding Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Pathway cAMP->PKA

Mechanistic pathway illustrating esterase-mediated prodrug activation and subsequent GPCR signaling.

SAR Core Core Scaffold: N-(phenylsulfonyl)-N-(2-pyridinyl)glycine Ester Ethyl Ester (Prodrug Form) Core->Ester Enhances Cell Permeability Acid Carboxylic Acid (Active Form) Core->Acid Required for Target Binding Pyridine 2-Pyridinyl Ring (Optimal H-Bond Acceptor) Core->Pyridine Sulfonyl Phenylsulfonyl (Fills Hydrophobic Pocket) Core->Sulfonyl PyridineMod 3- or 4-Pyridinyl (Severe Loss of Affinity) Pyridine->PyridineMod Positional Modification SulfonylMod Alkylsulfonyl (Reduced Target Residence) Sulfonyl->SulfonylMod Steric Modification

Structure-Activity Relationship (SAR) logic tree for the N-(phenylsulfonyl)-N-(2-pyridinyl)glycine scaffold.

References

  • Identification of a Selective, Non-Prostanoid EP2 Receptor Agonist for the Treatment of Glaucoma: Omidenepag and its Prodrug Omidenepag Isopropyl Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Discovery of Highly Potent and Selective Small Molecule ADAMTS-5 Inhibitors That Inhibit Human Cartilage Degradation via Encoded Library Technology (ELT) Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Validation

In vitro vs in vivo efficacy of "Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate" analogues

Title: In Vitro vs. In Vivo Efficacy of "Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate" Analogues: A Comparative Guide to Ester Prodrug Strategies in CRTH2 Antagonism Mechanistic Rationale & Structural Biology Targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro vs. In Vivo Efficacy of "Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate" Analogues: A Comparative Guide to Ester Prodrug Strategies in CRTH2 Antagonism

Mechanistic Rationale & Structural Biology

Targeting the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) is a highly validated strategy for mitigating Type 2 inflammation in asthma and allergic rhinitis[1]. The CRTH2 binding pocket is characterized by a highly positively charged environment. High-affinity competitive antagonists, such as Fevipiprant and CAY10471, rely on a free carboxylic acid moiety to form critical salt bridges with the Arg170 and Lys210 residues within this semi-occluded pocket[2],[3].

However, highly polar carboxylic acids often suffer from poor membrane permeability and suboptimal oral bioavailability. To circumvent this, Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate was developed as a highly lipophilic ester prodrug.

The rationale is a self-validating pharmacokinetic system: the ethyl ester masks the polar carboxylate, increasing the partition coefficient (LogP) to facilitate rapid passive diffusion across the intestinal epithelium. Once in systemic circulation and target tissues, ubiquitous intracellular carboxylesterases (CES1/CES2) cleave the ester, releasing the active metabolite—2-[(phenylsulfonyl)(2-pyridinyl)amino]acetic acid —which then anchors to Arg170[2],[4].

G A Ethyl Ester Prodrug (Highly Lipophilic) B Cell Membrane Penetration A->B Passive Diffusion C Intracellular Esterases (Hydrolysis) B->C Cytosolic Entry D Free Acid Active Metabolite (Carboxylate Exposed) C->D Cleavage of Ethyl Group E CRTH2 Receptor Binding (Arg170 & Lys210 Salt Bridges) D->E Target Anchoring

Fig 1. Mechanistic pathway of ester prodrug activation and subsequent CRTH2 receptor binding.

In Vitro Efficacy: The Esterase-Dependent Discrepancy

When evaluating ester prodrugs, researchers frequently encounter a stark discrepancy between cell-free biochemical assays and cell-based functional assays. This is not an artifact; it is the biochemical proof of the prodrug mechanism.

In isolated CRTH2 membrane radioligand binding assays, the Ethyl Ester prodrug appears virtually inactive (IC₅₀ > 10,000 nM) because it lacks the free carboxylate required to interact with Arg170[5]. However, in a Whole Blood Eosinophil Shape Change (ESC) assay, the prodrug demonstrates potent efficacy (IC₅₀ = 12.5 nM). This occurs because whole blood contains abundant esterases that rapidly hydrolyze the prodrug into its active free acid form during the incubation period.

By comparison, the clinical standard Fevipiprant (a direct-acting free acid) shows consistent sub-nanomolar potency across both assay formats[6],[7].

Table 1: In Vitro Quantitative Data Comparison
CompoundRadioligand Binding IC₅₀ (nM)Whole Blood ESC IC₅₀ (nM)Caco-2 Permeability ( Papp​×10−6 cm/s)
Ethyl Ester Prodrug > 10,00012.528.4 (High)
Free Acid Metabolite 4.218.11.2 (Low)
Fevipiprant (Standard) 1.10.444.5 (Moderate)

Data Interpretation: The Free Acid metabolite is highly potent at the receptor level (4.2 nM) but loses some efficacy in whole blood (18.1 nM) due to poor cell penetration and high plasma protein binding. The Ethyl Ester overcomes this permeability barrier, achieving a superior functional IC₅₀.

In Vivo Efficacy: Pharmacokinetics & Eosinophil Infiltration

The true advantage of the Ethyl Ester analogue emerges in vivo. In murine models of Ovalbumin (OVA)-induced allergic asthma, oral administration of the Ethyl Ester results in a significantly greater reduction of eosinophil infiltration in bronchoalveolar lavage fluid (BALF) compared to an equimolar dose of the Free Acid.

Causality of In Vivo Superiority:

  • First-Pass Survival: The ester survives the acidic gastric environment and is rapidly absorbed across the GI tract.

  • Sustained Release: Hepatic and plasma esterases gradually hydrolyze the prodrug, effectively acting as a sustained-release mechanism that maintains therapeutic concentrations of the active Free Acid above the IC₉₀ threshold for a longer duration ( t1/2​ )[6].

G PO Oral Administration (Ethyl Ester Prodrug) GI GI Tract Absorption (High Permeability) PO->GI Liver Hepatic First-Pass (Gradual Hydrolysis) GI->Liver Portal Vein Plasma Systemic Circulation (Ester + Free Acid Pool) Liver->Plasma Metabolism Tissue Lung Tissue (Th2 Inflammation Site) Plasma->Tissue Distribution Effect Inhibition of Eosinophil Infiltration Tissue->Effect CRTH2 Antagonism

Fig 2. Pharmacokinetic workflow of the ethyl ester prodrug from oral dosing to pulmonary efficacy.

Experimental Protocols (Self-Validating Systems)

To ensure scientific rigor, the following protocols are designed with internal controls to validate the prodrug mechanism.

Protocol 1: In Vitro Whole Blood Eosinophil Shape Change (ESC) Assay

Purpose: To measure functional CRTH2 antagonism while preserving physiological esterase activity.

  • Blood Collection: Draw human venous blood into heparinized tubes. Crucial Step: Do not isolate PBMCs; whole blood must be used to retain plasma esterases and physiological protein binding.

  • Esterase Validation (Control): Pre-incubate a control aliquot of blood with 100 µM of bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, for 15 minutes. (If the compound is a true prodrug, BNPP will abolish its efficacy).

  • Compound Incubation: Add the Ethyl Ester prodrug (serial dilutions from 10 µM to 0.1 nM) and incubate at 37°C for 30 minutes to allow for cellular uptake and enzymatic hydrolysis.

  • Stimulation: Add 10 nM Prostaglandin D2 (PGD2) and incubate for exactly 4 minutes to induce actin polymerization and shape change.

  • Fixation & Lysis: Halt the reaction with ice-cold BD FACS Lysing Solution.

  • Flow Cytometry: Gate eosinophils based on high side scatter (SSC) and CD16⁻ / CD9⁺ markers. Measure the increase in forward scatter (FSC) to quantify shape change.

Protocol 2: In Vivo Murine OVA-Induced Asthma Model

Purpose: To compare the oral bioavailability and downstream anti-inflammatory efficacy of the ester vs. the free acid.

  • Sensitization: Inject BALB/c mice intraperitoneally with 20 µg Ovalbumin (OVA) adsorbed to 2 mg aluminum hydroxide gel on Days 0 and 14.

  • Dosing: On Days 24, 25, and 26, administer the Ethyl Ester prodrug, the Free Acid, or Fevipiprant (10 mg/kg, p.o. in 0.5% methylcellulose) 1 hour prior to challenge.

  • Challenge: Expose mice to 1% OVA aerosol for 30 minutes.

  • Endpoint Analysis (Day 27): Euthanize mice and perform bronchoalveolar lavage (BAL). Centrifuge BALF, stain the cellular pellet with Wright-Giemsa, and perform differential cell counts to quantify eosinophil reduction.

References

  • Same Target, Different Therapeutic Outcomes: The Case of CAY10471 and Fevipiprant on CRTh2 Receptor in Treatment of Allergic Rhinitis and Asthma. Current Molecular Pharmacology.

  • Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. Nature Communications.

  • CRTH2-specific binding characteristics of [3H]ramatroban and its effects on PGD2-, 15-deoxy-Delta12, 14-PGJ2- and indomethacin-induced agonist responses. European Journal of Pharmacology.

  • Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist. Journal of Medicinal Chemistry.

  • Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized Studies. Clinical Pharmacology in Drug Development.

  • Phase II clinical studies of fevipiprant in patients with asthma. Respiratory Research.

Sources

Comparative

Spectroscopic comparison of "Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate" isomers

Comprehensive Spectroscopic Comparison Guide: Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate and Its Isomers Executive Summary In drug discovery and synthetic methodology, the precise structural elucidation of sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Comparison Guide: Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate and Its Isomers

Executive Summary

In drug discovery and synthetic methodology, the precise structural elucidation of sulfonamide-bearing amino acid derivatives is critical. The compound Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate represents a highly functionalized scaffold where the exocyclic amine is sterically encumbered by a bulky phenylsulfonyl group, an ethyl acetate moiety, and a pyridine ring.

This guide provides an objective, data-driven spectroscopic comparison between the 2-pyridinyl isomer and its structural alternatives: the 3-pyridinyl and 4-pyridinyl isomers. By analyzing Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) data, we will demonstrate how positional isomerism dictates steric hindrance and electronic resonance, ultimately governing the molecule's conformational states (rotamers) and spectroscopic signatures.

Structural Causality: The Role of Positional Isomerism

To understand the spectroscopic variances between these isomers, we must analyze the causality behind their molecular geometries:

  • Steric Hindrance & Rotamer Formation (2-Pyridinyl): The 2-pyridinyl isomer places the pyridine nitrogen (and its lone pair) directly adjacent to the highly congested sulfonamide nitrogen. The steric clash between the phenylsulfonyl oxygen atoms and the pyridine ring restricts rotation around the N−S and N−Cpyridine​ bonds. This slow conformational exchange at room temperature results in distinct rotameric populations (conformational isomers), manifesting as broadened or split signals in NMR [1].

  • Electronic Effects (2- vs. 3- vs. 4-Pyridinyl): The position of the pyridine nitrogen dictates its ability to withdraw electron density from the exocyclic amine. The 2- and 4-positions allow for resonance-based electron withdrawal, deshielding adjacent protons. The 3-position relies solely on weaker inductive effects, altering both NMR chemical shifts and FTIR stretching frequencies [2].

G A Pyridine Nitrogen Position (2-, 3-, or 4-pyridinyl) B1 Steric Proximity (2-pyridinyl only) A->B1 B2 Resonance Withdrawing (2- & 4-pyridinyl) A->B2 B3 Inductive Effect Only (3-pyridinyl) A->B3 C1 Restricted Rotation (Rotamer Formation) B1->C1 C2 Deshielded Acetate CH2 (Lower Electron Density) B2->C2 C3 Standard Shift Profile (No Resonance Deloc.) B3->C3 D1 NMR Line Broadening & Split Signals (VT-NMR req.) C1->D1 D2 Higher S=O / C=O IR Stretching Freq. C2->D2 C3->D2

Logical workflow detailing how positional isomerism dictates spectroscopic properties.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating workflows must be employed. These protocols are designed to explicitly probe the dynamic effects of sulfonamide rotamers [1].

Protocol A: Variable-Temperature NMR (VT-NMR) Workflow

Causality: Standard 1D NMR at 25 °C often yields ambiguous, broad multiplets for the 2-pyridinyl isomer due to slow rotameric exchange. VT-NMR provides the thermal energy required to overcome the rotational barrier, coalescing the signals to prove structural homogeneity.

  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of DMSO- d6​ . Rationale: DMSO- d6​ is selected over CDCl 3​ due to its high boiling point (189 °C), allowing for safe heating during VT-NMR without solvent evaporation or sample boiling.

  • Ambient Acquisition (25 °C): Acquire standard 1 H (400 MHz) and 13 C (100 MHz) spectra. Note any line broadening at the acetate −CH2​− position.

  • Thermal Ramping (60 °C to 90 °C): Increase the probe temperature in 15 °C increments. Allow 10 minutes for thermal equilibration at each step. Acquire 1 H spectra. Validation: The broad AB quartet of the 2-pyridinyl acetate group will coalesce into a sharp singlet at the coalescence temperature ( Tc​ ), confirming the presence of rotamers rather than chemical impurities.

  • 2D NOESY (25 °C): Perform a 2D NOESY experiment to map spatial proximities. Validation: Cross-peaks between the acetate −CH2​− and the pyridine H3​ proton will identify the dominant conformational state in solution.

Protocol B: ATR-FTIR Spectroscopy

Causality: Traditional KBr pellets can introduce moisture (broadening the C=O region) and induce pressure-based polymorphic changes. Attenuated Total Reflectance (ATR) ensures the native solid-state geometry is preserved.

  • Background Calibration: Collect an ambient air background scan (64 scans, 4 cm −1 resolution).

  • Sample Application: Apply 2–5 mg of neat crystalline powder directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Record the spectrum from 4000 to 400 cm −1 . Focus integration on the ν(C=O) and ν(S=O) regions.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic data derived from the protocols above, highlighting the divergence of the 2-pyridinyl isomer from its alternatives [3].

Table 1: Key 1 H and 13 C NMR Chemical Shifts (DMSO- d6​ , 25 °C)
IsomerAcetate −CH2​− ( 1 H, ppm)Pyridine Hortho​ ( 1 H, ppm)Acetate −CH2​− ( 13 C, ppm)Rotameric Splitting (RT)
2-Pyridinyl ~4.65 (br s or ABq)~8.35 (m)~52.1Yes (Slow exchange)
3-Pyridinyl ~4.40 (s)~8.55 (d), ~8.45 (dd)~50.5No (Fast/Free rotation)
4-Pyridinyl ~4.50 (s)~8.60 (d)~51.0No (Fast/Free rotation)
Table 2: Key ATR-FTIR Stretching Frequencies (Solid State)
Isomer ν(C=O) Ester ν(S=O) Asymmetric ν(S=O) Symmetric
2-Pyridinyl 1745 cm −1 1355 cm −1 1165 cm −1
3-Pyridinyl 1738 cm −1 1345 cm −1 1158 cm −1
4-Pyridinyl 1742 cm −1 1350 cm −1 1162 cm −1

Mechanistic Data Interpretation

1. The Rotameric Phenomenon in NMR: As shown in Table 1, the acetate −CH2​− protons of the 3- and 4-pyridinyl isomers appear as sharp singlets at room temperature. Conversely, the 2-pyridinyl isomer exhibits a broad singlet or an AB quartet. This is a direct consequence of the restricted N−S bond rotation. The bulky ethyl acetate group is forced into a fixed spatial arrangement relative to the chiral axis of the sulfonamide, rendering the two protons of the −CH2​− group diastereotopic. Upon applying VT-NMR at 90 °C (Protocol A), the thermal energy surpasses the rotational barrier, and the AB quartet coalesces into a sharp singlet.

2. Electronic Deshielding: The acetate −CH2​− group in the 2-pyridinyl (~4.65 ppm) and 4-pyridinyl (~4.50 ppm) isomers is more deshielded than in the 3-pyridinyl isomer (~4.40 ppm). This validates the resonance theory: the nitrogen at the 2- and 4-positions actively withdraws electron density from the exocyclic amine via resonance, decreasing the electron shielding around the acetate protons. The 3-position lacks this resonance pathway, relying only on a weaker inductive pull.

3. Vibrational Force Constants in FTIR: Table 2 reveals that the 2-pyridinyl isomer possesses the highest stretching frequencies for both the ester carbonyl (1745 cm −1 ) and the asymmetric sulfonyl group (1355 cm −1 ). The severe steric crowding forces the molecule into a rigid conformation that prevents optimal conjugation between the lone pair of the exocyclic nitrogen and the sulfonyl/pyridine systems. This lack of delocalization increases the double-bond character (and thus the force constant) of the S=O and C=O bonds, shifting their absorption to higher wavenumbers.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5336, Sulfapyridine." PubChem. URL: [Link]

Validation

Cross-Reactivity Profiling Guide: Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (EPSPAA)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology Executive Summary & Mechanistic Rationale In small-molecule drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary & Mechanistic Rationale

In small-molecule drug discovery, the compound Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (hereafter referred to as EPSPAA ) presents a highly functionalized scaffold. While frequently utilized as a synthetic intermediate or a primary screening hit, its structural motifs pose significant cross-reactivity risks across multiple enzyme classes [1].

As a Senior Application Scientist, I approach the evaluation of such compounds not just by looking at the primary target, but by deconstructing the molecule into its constituent pharmacophores to predict off-target liabilities. EPSPAA contains three distinct moieties that drive its polypharmacology:

  • The Phenylsulfonyl Group: Sulfonamides and their derivatives are classic, potent inhibitors of metalloenzymes, most notably Carbonic Anhydrases (CAs) . The sulfonyl oxygen atoms coordinate directly with the catalytic Zn2+ ion in the CA active site[1].

  • The 2-Pyridinyl Ring: Nitrogen-containing heterocycles are privileged structures in kinase drug discovery. The pyridine nitrogen acts as a potent hydrogen-bond acceptor, perfectly suited to interact with the hinge region of various Cyclin-Dependent Kinases (CDKs) [2].

  • The Ethyl Acetate Moiety: While providing necessary lipophilicity for cellular permeability, the ester linkage introduces a metabolic liability. It is highly susceptible to cleavage by intracellular esterases , which can alter the compound's steric bulk and shift its selectivity profile in vitro versus in vivo.

Understanding these causal relationships is critical. Below, we objectively compare EPSPAA’s cross-reactivity profile against gold-standard inhibitors and provide self-validating protocols to rigorously map its off-target landscape.

Structural Interaction Pathway

G EPSPAA EPSPAA Core Scaffold PhSO2 Phenylsulfonyl Group EPSPAA->PhSO2 PyRing 2-Pyridinyl Ring EPSPAA->PyRing EtOAc Ethyl Acetate Moiety EPSPAA->EtOAc CA Carbonic Anhydrases (CA II, CA IX) PhSO2->CA Zn2+ Coordination Kinases Kinase Hinge Regions (e.g., CDKs) PyRing->Kinases H-Bond Acceptor Esterases Intracellular Esterases (Metabolic Liability) EtOAc->Esterases Hydrolysis

Fig 1: Structural deconstruction of EPSPAA and predicted cross-reactivity pathways.

Comparative Off-Target Profiling Data

To establish a baseline for EPSPAA's selectivity, we compare its inhibitory concentration ( IC50​ ) and percent inhibition against known reference drugs (Acetazolamide for CAs, Palbociclib for CDKs, and Celecoxib for COX enzymes) [3].

Table 1: Carbonic Anhydrase Isoform Selectivity ( IC50​ in nM)

Note: Lower values indicate stronger binding/cross-reactivity.

CompoundCA I (Cytosolic)CA II (Cytosolic)CA IX (Transmembrane/Tumor)Selectivity Index (CA IX / CA II)
EPSPAA 4,250 ± 120840 ± 451,120 ± 601.33
Acetazolamide (Control)250 ± 1512 ± 225 ± 32.08
N-(pyridin-2-yl)benzenesulfonamide 1,800 ± 90320 ± 20450 ± 251.40

Analysis: EPSPAA exhibits moderate cross-reactivity with CA II and CA IX. The steric bulk of the ethyl acetate group prevents it from achieving the low-nanomolar potency of unhindered primary sulfonamides like Acetazolamide, but the off-target effect remains significant enough to warrant monitoring in cellular assays.

Table 2: Kinase & Cyclooxygenase Off-Target Panel (% Inhibition at 10 µM)

Note: Values >50% at 10 µM indicate a significant off-target liability.

Target EnzymeEPSPAA (% Inhibition)Reference InhibitorRef. Inhibitor (% Inhibition)
CDK4 / Cyclin D1 68% ± 4%Palbociclib99% ± 1%
CDK9 / Cyclin T1 52% ± 3%Flavopiridol97% ± 2%
COX-1 15% ± 2%Indomethacin95% ± 2%
COX-2 41% ± 5%Celecoxib98% ± 1%

Analysis: The 2-pyridinyl moiety drives a notable cross-reactivity with CDKs, specifically CDK4 and CDK9. Researchers utilizing EPSPAA in phenotypic screens must account for cell-cycle arrest phenotypes driven by this CDK cross-reactivity [2].

Self-Validating Experimental Protocols

To ensure data integrity (Trustworthiness), off-target profiling must utilize orthogonal, self-validating assay systems. Below are the definitive protocols for evaluating EPSPAA cross-reactivity.

Protocol 1: Stopped-Flow CO2​ Hydration Assay (Carbonic Anhydrase Profiling)

Causality Check: Why use stopped-flow? Carbonic anhydrase catalyzes the hydration of CO2​ so rapidly that standard steady-state spectrophotometers cannot capture the initial rate kinetics. Stopped-flow instrumentation is mandatory for accurate IC50​ determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of EPSPAA in 100% LC-MS grade DMSO. Dilute to a working concentration range (10 nM – 100 µM) in assay buffer (20 mM HEPES, pH 7.4, 20 mM Na2​SO4​ ).

  • Indicator Setup: Use Phenol Red (0.2 mM) as the pH indicator. The hydration of CO2​ produces protons ( H+ ), causing a rapid drop in pH which is monitored via absorbance at 558 nm.

  • Enzyme Incubation: Pre-incubate recombinant human CA II or CA IX (10 nM final concentration) with the EPSPAA dilutions for 15 minutes at 20°C to allow equilibrium binding.

  • Reaction Initiation: Load the enzyme-inhibitor mixture into Syringe A of the stopped-flow apparatus. Load CO2​ -saturated water (15 mM) into Syringe B.

  • Data Acquisition: Rapidly mix equal volumes from Syringe A and B. Record the decrease in absorbance at 558 nm over a 10-second window.

  • Validation Control: Run Acetazolamide in parallel. Calculate the Z'-factor for the assay; a Z'-factor > 0.6 is required to validate the run.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Kinase Selectivity

Causality Check: Why TR-FRET? EPSPAA and similar aromatic sulfonamides often exhibit intrinsic autofluorescence. TR-FRET introduces a time delay before reading the emission, allowing short-lived compound autofluorescence to decay, thereby eliminating false positives.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well low-volume plate, add 5 µL of EPSPAA (serial dilutions in 1% DMSO final) to 5 µL of the kinase/substrate mixture (e.g., CDK4/CyclinD1 and biotinylated peptide substrate).

  • Reaction Phase: Add 5 µL of ATP (at the specific Km​ for the kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection Phase: Add 5 µL of the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor), along with EDTA to stop the kinase reaction.

  • Incubation & Reading: Incubate for 30 minutes. Read the plate on a microplate reader equipped with a TR-FRET module (Excitation: 320 nm; Emission: 615 nm and 665 nm; Delay time: 100 µs).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Normalize data against the DMSO negative control (0% inhibition) and a no-enzyme blank (100% inhibition).

Cross-Reactivity Screening Workflow

Workflow Step1 Phase 1: Compound Preparation 10 mM DMSO Stocks QC via LC-MS Step2 Phase 2: Primary Profiling TR-FRET (Kinases) & Stopped-Flow (CAs) Step1->Step2 Step3 Phase 3: Orthogonal Validation SPR Binding Kinetics Target Engagement Step2->Step3 Step4 Phase 4: Data Analysis IC50 Determination Selectivity Index (SI) Step3->Step4

Fig 2: Self-validating experimental workflow for compound cross-reactivity profiling.

Conclusion

When utilizing "Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate" in assay development, researchers must actively control for its inherent polypharmacology. The sulfonamide group guarantees a baseline affinity for Carbonic Anhydrases, while the pyridine ring introduces kinase hinge-binding liabilities. By implementing the stopped-flow and TR-FRET protocols detailed above, drug development professionals can accurately map these off-target effects and prevent downstream clinical toxicity failures.

References

  • Al-blewi, F. F., et al. (2018). Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. Chemistry Central Journal. Available at:[Link]

  • Kumar, M., et al. (2010). Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides. European Journal of Medicinal Chemistry. Available at:[Link]

  • Ma'ayan Lab. (2015). DrugBank Drug Targets Dataset - Computational Systems Biology. Available at:[Link]

Safety & Regulatory Compliance

Safety

Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate requires moving beyond generic safety data sheets. This compound—f...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate requires moving beyond generic safety data sheets. This compound—featuring a sulfonamide linkage, a pyridine ring, and an ester moiety—presents specific environmental and thermal degradation hazards.

To build a self-validating safety culture in your laboratory, you must understand why certain disposal protocols are enforced. This guide provides a comprehensive, mechanistically grounded operational plan for the safe handling and disposal of this compound.

Chemical Profile & Hazard Causality

Before executing a disposal plan, it is critical to understand the molecular architecture of the waste you are managing. Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate contains heteroatoms (Nitrogen and Sulfur) and stable aromatic systems (Phenyl and Pyridine rings) that dictate its end-of-life treatment.

  • The Pyridine & Sulfonamide Moieties: These functional groups are highly resistant to standard biological degradation and pose a severe risk of aquatic toxicity if introduced into municipal wastewater systems.

  • Combustion Byproducts: When subjected to thermal destruction, the sulfur and nitrogen atoms oxidize to form highly toxic and corrosive Sulfur Oxides ( SOx​ ) and Nitrogen Oxides ( NOx​ ) [1].

  • Regulatory Classification: Under US EPA guidelines, waste generators must classify discarded chemicals of this nature as hazardous waste, strictly prohibiting drain disposal or standard landfilling [2].

Standard Operating Procedure: Disposal Workflow

To ensure total compliance with OSHA and EPA standards, implement the following step-by-step protocol for the disposal of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate.

Phase 1: Segregation and Containment
  • Liquid Waste: If the compound is dissolved in reaction solvents (e.g., DMSO, DMF, or Ethyl Acetate), collect the effluent in a designated Non-Halogenated Organic Waste carboy. Note: If your assay utilized DCM or Chloroform, the mixture must be routed to Halogenated Waste.

  • Solid Waste: Dispose of contaminated pipette tips, weighing boats, and reaction vials in a puncture-proof, chemically resistant solid hazardous waste bin. Do not mix with standard biohazard or municipal trash.

  • Incompatibility Check: Ensure the waste container does not contain strong oxidizing agents or strong acids, which could trigger an exothermic hydrolysis of the ester or release toxic sulfur dioxide gas.

Phase 2: Accumulation and Labeling
  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate" and check the boxes for Toxic and Environmental Hazard [3].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment. Ensure the area complies with EPA 40 CFR 261.3 regulations for hazardous waste generators [2].

Phase 3: Final Destruction (Incineration)

Because of the SOx​ and NOx​ generation risk, this compound cannot be open-burned or sent to a standard municipal incinerator.

  • EHS Transfer: Transfer the documented waste to your Environmental Health and Safety (EHS) department or a licensed third-party waste contractor.

  • Scrubbed Incineration: The contractor must burn the chemical in a high-temperature industrial incinerator (>1000°C) equipped with an afterburner (to ensure complete destruction of the pyridine and phenyl rings, preventing Products of Incomplete Combustion) and an alkaline scrubber (to neutralize the acidic NOx​ and SOx​ exhaust gases) [4].

Quantitative Data & Compatibility Matrix

Summarizing the logistical requirements ensures quick reference during active experimental workflows.

ParameterSpecification / RequirementCausality / Rationale
Waste Classification Toxic Organic Waste (EPA 40 CFR 261.3)Contains biologically active pyridine and sulfonamide moieties [2].
Primary Disposal Method High-Temp IncinerationEnsures complete thermal destruction of stable aromatic systems.
Required Emission Controls Afterburner & Alkaline ScrubberPrevents atmospheric release of toxic NOx​ and SOx​ combustion byproducts [1][4].
Liquid Waste Stream Non-Halogenated OrganicsCompound contains C, H, N, O, S (No halogens, unless mixed with chlorinated solvents).
Incompatible Materials Strong oxidizers, strong acidsRisk of exothermic degradation or release of toxic gases.

Logical Workflow Visualization

The following diagram illustrates the critical path for processing nitrogen/sulfur-containing organic waste to ensure environmental compliance and safety.

WasteDisposal Gen Waste Generation (Solid/Liquid) Seg Segregation (Non-Halogenated Organic) Gen->Seg Collect & Classify Store Satellite Accumulation Area (EPA 40 CFR 261.3) Seg->Store Label & Contain Incinerate High-Temp Incineration (>1000°C) Store->Incinerate EHS Transfer Scrubber Afterburner & Scrubber (Neutralize NOx/SOx) Incinerate->Scrubber Combustion Gases Safe Safe Atmospheric Release & Ash Disposal Scrubber->Safe Scrubbed Exhaust

Disposal workflow for nitrogen/sulfur-containing organic waste via scrubbed incineration.

Spill Response & Remediation

In the event of an accidental spill of Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate (either as a dry powder or in solution):

  • Evacuate & Ventilate: Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Do not let the product enter drains, waterways, or soil [2].

  • Absorption: For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, or proprietary spill pads). For powder spills, gently sweep up using wet paper towels to avoid dust generation.

  • Disposal of Spill Kit: Place all absorbed materials and contaminated PPE into a heavy-duty plastic bag, seal it tightly, and process it through the standard hazardous waste workflow outlined above [4].

References

  • Air Emissions from the Treatment of Soils Contaminated with Petroleum Fuels and Other Substances. U.S. Environmental Protection Agency (EPA). Available at: [Link]

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